Product packaging for 4-((4-Fluorophenyl)sulfonyl)morpholine(Cat. No.:CAS No. 383-23-3)

4-((4-Fluorophenyl)sulfonyl)morpholine

Cat. No.: B182129
CAS No.: 383-23-3
M. Wt: 245.27 g/mol
InChI Key: LDBBCISSYGDVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-((4-Fluorophenyl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C10H12FNO3S and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO3S B182129 4-((4-Fluorophenyl)sulfonyl)morpholine CAS No. 383-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBBCISSYGDVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353837
Record name 4-(4-Fluorobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-23-3
Record name 4-(4-Fluorobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-((4-Fluorophenyl)sulfonyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines computed data from reliable chemical databases with established experimental protocols for determining key physicochemical parameters. This information is crucial for researchers in drug discovery and development, aiding in the prediction of the compound's behavior in biological systems and formulation studies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's identity, purity, and potential pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO₃SPubChem[1]
Molecular Weight 245.27 g/mol PubChem[1]
Calculated logP (XLogP3-AA) 0.8PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.

Aqueous Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is a common and reliable technique for its determination.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a compound at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve or by analyzing the half-equivalence point.

Synthesis Workflow

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an amine. This is a well-established and robust method for the formation of sulfonamides.

Synthesis_Workflow reagent1 4-Fluorobenzenesulfonyl chloride reaction Sulfonamide Formation reagent1->reaction reagent2 Morpholine reagent2->reaction product This compound solvent Base (e.g., Pyridine or Triethylamine) in an inert solvent (e.g., Dichloromethane) solvent->reaction reaction->product

Synthetic route to this compound.

Potential Biological Significance

While specific biological targets for this compound are not extensively documented, research on structurally similar compounds provides valuable insights. A recent study on the closely related analog, 4-(phenylsulfonyl)morpholine, demonstrated its potential as an inhibitor of triple-negative breast cancer (TNBC) cell growth.[2] This suggests that the this compound scaffold may serve as a promising starting point for the development of novel anticancer agents.

The morpholine ring is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3][4] The fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity to target proteins.

Logical Relationship of Physicochemical Properties and Drug Development

The interplay between the physicochemical properties of a compound like this compound and its potential as a drug candidate is a cornerstone of medicinal chemistry. The following diagram illustrates this relationship.

Drug_Development_Logic cluster_properties Physicochemical Properties cluster_adme ADME Profile Molecular Weight Molecular Weight Absorption Absorption Molecular Weight->Absorption affects logP logP logP->Absorption influences Distribution Distribution logP->Distribution influences Solubility Solubility Solubility->Absorption critical for pKa pKa pKa->Absorption governs Excretion Excretion pKa->Excretion affects Bioavailability Bioavailability Absorption->Bioavailability Efficacy_Toxicity Efficacy & Toxicity Distribution->Efficacy_Toxicity Metabolism Metabolism Metabolism->Efficacy_Toxicity Dosing_Regimen Dosing Regimen Excretion->Dosing_Regimen

Influence of physicochemical properties on drug development.

References

An In-depth Technical Guide on 4-((4-Fluorophenyl)sulfonyl)morpholine (CAS Number 383-23-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-((4-Fluorophenyl)sulfonyl)morpholine is limited. This guide provides a comprehensive overview based on its chemical properties, established synthetic methodologies for analogous compounds, and the known biological activities of the broader morpholine-containing class of molecules. The experimental protocols and potential biological activities described herein are based on established practices for similar compounds and should be adapted and validated for specific research applications.

Core Compound Summary

This compound is a synthetic organic compound featuring a central morpholine ring attached to a 4-fluorophenyl group via a sulfonamide linkage. The presence of the morpholine moiety, a privileged scaffold in medicinal chemistry, suggests potential for favorable physicochemical and pharmacokinetic properties.[1][2] The electron-withdrawing nature of the sulfonyl group and the fluorine atom can influence the molecule's electronic distribution and binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
CAS Number 383-23-3
Molecular Formula C₁₀H₁₂FNO₃S
Molecular Weight 245.27 g/mol
IUPAC Name 4-[(4-fluorophenyl)sulfonyl]morpholine
Synonyms 4-(4-Fluorobenzenesulfonyl)morpholine, N-(4-Fluorophenylsulfonyl)morpholine
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a standard and reliable method for the synthesis of arylsulfonylmorpholines involves the reaction of the corresponding arylsulfonyl chloride with morpholine in the presence of a base.

Plausible Synthetic Pathway

The most probable synthetic route to this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and morpholine.

Synthetic_Pathway reagent1 4-Fluorobenzenesulfonyl chloride product This compound reagent1->product Base (e.g., Triethylamine, Pyridine) Solvent (e.g., Dichloromethane, THF) reagent2 Morpholine reagent2->product

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of similar sulfonamides.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Potential Biological Activities and Mechanism of Action

While no specific biological data for this compound has been found, the morpholine scaffold is a key feature in many biologically active compounds, particularly in the fields of oncology and central nervous system (CNS) disorders.[1][2]

Anticancer Potential

A study on a series of 4-(phenylsulfonyl)morpholine derivatives (lacking the fluoro-substituent) has demonstrated their potential as anticancer agents against triple-negative breast cancer (TNBC).[4] The lead compound in that study was found to induce cell-cycle arrest and apoptosis.[4] Transcriptomic analysis revealed the involvement of multiple tumor-suppressive signaling pathways.[4]

Table 2: Potential Anticancer Activity Profile (Hypothetical)

ParameterDescription
Cell Lines Human breast adenocarcinoma (e.g., MDA-MB-231), lung carcinoma (e.g., A549), colon cancer (e.g., HCT116)
Assays Cell viability (MTT, CellTiter-Glo), apoptosis (Annexin V/PI staining, caspase activity), cell cycle analysis (flow cytometry)
Potential Targets Kinases, transcription factors, components of cell survival pathways

Based on the study of related compounds, this compound could potentially exert its anticancer effects through the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). This, in turn, can trigger downstream signaling cascades involving the p53 tumor suppressor pathway and cell cycle checkpoint proteins, ultimately leading to apoptosis.

Anticancer_Mechanism compound This compound er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway Activation upr->p53 cell_cycle_arrest G2/M Checkpoint Activation upr->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothetical anticancer signaling pathway.

Central Nervous System (CNS) Activity

The morpholine ring is a common feature in many CNS-active drugs, where it can improve properties such as blood-brain barrier permeability.[1][2] Phenyl-morpholine derivatives have been investigated for their interaction with various CNS targets. While no specific CNS activity has been reported for this compound, its structural similarity to other CNS-active scaffolds suggests that it could be a candidate for screening against CNS targets.

Table 3: Potential CNS Activity Profile (Hypothetical)

ParameterDescription
Potential Targets Serotonin receptors, dopamine transporters, sigma receptors
Assays Radioligand binding assays, functional assays measuring second messenger levels (e.g., cAMP), electrophysiological recordings
Animal Models Models of anxiety, depression, and other neurological disorders

Experimental Workflows

The following are generalized workflows for assessing the potential biological activities of this compound.

In Vitro Anticancer Activity Screening Workflow

Anticancer_Screening_Workflow start Start: Synthesized Compound cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) start->cell_viability determine_ic50 Determine IC50 Values cell_viability->determine_ic50 select_potent Select Potent Compounds determine_ic50->select_potent mechanism_studies Mechanism of Action Studies select_potent->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis end End: Identify Lead Compound pathway_analysis->end

Caption: Workflow for in vitro anticancer screening.

Quantitative Data

As of the date of this document, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀, or pharmacokinetic parameters) specifically for this compound (CAS 383-23-3). Researchers are encouraged to perform dose-response studies to determine these values for their specific biological systems of interest.

Safety and Handling

Based on GHS hazard statements, this compound is considered harmful if swallowed, in contact with skin, or inhaled.[3] It is also classified as a skin and eye irritant.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of interest for drug discovery, primarily due to the presence of the pharmacologically significant morpholine scaffold. While specific biological data is currently lacking, its structural features and the activities of related compounds suggest that it warrants investigation as a potential anticancer agent or CNS modulator. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to begin exploring the therapeutic potential of this molecule. Further studies are required to elucidate its precise mechanism of action, quantitative biological activity, and pharmacokinetic profile.

References

Initial Biological Activity Screening of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial biological activity screening strategy for the compound 4-((4-Fluorophenyl)sulfonyl)morpholine. Due to the limited publicly available biological data for this specific molecule, this document leverages findings from structurally related compounds, particularly derivatives of 4-(phenylsulfonyl)morpholine and other morpholine-containing scaffolds. The proposed screening cascade encompasses anticancer and antifungal assays, based on the established activities of analogous compounds. Detailed experimental protocols and potential signaling pathways for investigation are provided to guide research efforts.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties and serving as a core component in a wide array of biologically active compounds.[1] Derivatives of morpholine have demonstrated a broad spectrum of therapeutic potential, including anticancer, antifungal, and anti-inflammatory activities.[2] The subject of this guide, this compound, combines this key heterocycle with a sulfonyl group and a fluorinated phenyl ring, features that can modulate biological activity. While direct biological screening data for this compound is scarce, a recent study on 4-(phenylsulfonyl)morpholine derivatives has revealed potent anticancer effects, suggesting a promising avenue for investigation.[3]

This guide provides a framework for the initial biological evaluation of this compound, drawing on the activities of closely related analogs to propose relevant screening assays and mechanistic studies.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₂FNO₃S[4]
Molecular Weight 245.27 g/mol [4]
IUPAC Name This compound[4]
CAS Number 383-23-3[4]

Proposed Initial Biological Screening

Based on the activities of structurally similar compounds, the initial biological screening of this compound should prioritize the assessment of its anticancer and antifungal properties.

Anticancer Activity

A study on novel 4-(phenylsulfonyl)morpholine derivatives identified a compound, GL24 (4m), with potent activity against triple-negative breast cancer (TNBC) cells.[3] This suggests that the this compound scaffold is a promising starting point for anticancer drug discovery.

The following table summarizes the in vitro anticancer activity of a representative 4-(phenylsulfonyl)morpholine derivative.

CompoundCell LineIC₅₀ (µM)Reference
GL24 (4m)MDA-MB-231 (TNBC)0.90[3]

Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., MDA-MB-231, HepG2, A549) in 96-well plates and allow them to adhere overnight.[5]

    • Treat the cells with increasing concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Transcriptomic analysis of the active derivative GL24 revealed the induction of multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[3] Therefore, it is proposed that this compound may act through similar pathways.

G Proposed Anticancer Signaling Pathway Compound This compound ER_Stress Endoplasmic Reticulum Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway UPR->p53 G2M_Checkpoint G2/M Checkpoint UPR->G2M_Checkpoint E2F_Targets E2F Targets UPR->E2F_Targets Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed ER stress-dependent anticancer signaling pathway.

Antifungal Activity

The morpholine scaffold is present in several antifungal drugs, and derivatives of 2-(2,4-difluorophenyl)morpholine have shown antifungal activity.[6] This suggests that this compound should be screened for antifungal properties.

The following table summarizes the in vitro antifungal activity of representative morpholine derivatives against various pathogenic fungi.

Compound ClassFungal StrainMIC (µg/mL)Reference
Sila-morpholine analoguesCandida albicans0.25 - >64[7]
Sila-morpholine analoguesCryptococcus neoformans0.5 - >64[7]
Sila-morpholine analoguesAspergillus niger1 - >64[7]

Antifungal Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic fungal strains.

  • Methodology:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.

    • Inoculate each well with a standardized suspension of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

The primary antifungal mechanism of morpholine derivatives is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[6]

G Proposed Antifungal Mechanism of Action Compound This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway Compound->Ergosterol_Pathway Enzyme_Inhibition Inhibition of Sterol Δ14-reductase and/or Sterol Δ8-Δ7-isomerase Ergosterol_Pathway->Enzyme_Inhibition targets Ergosterol_Depletion Ergosterol Depletion Enzyme_Inhibition->Ergosterol_Depletion Toxic_Sterols Accumulation of Toxic Sterol Intermediates Enzyme_Inhibition->Toxic_Sterols Cell_Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Cell_Membrane_Disruption Toxic_Sterols->Cell_Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition and Cell Death Cell_Membrane_Disruption->Growth_Inhibition

Figure 2: Proposed inhibition of the ergosterol biosynthesis pathway.

Conclusion

While direct biological activity data for this compound is not yet available in the public domain, the analysis of structurally related compounds strongly suggests its potential as a lead for the development of novel anticancer and antifungal agents. The proposed screening cascade, including cell viability assays, cell cycle analysis, and antifungal susceptibility testing, provides a robust starting point for the initial biological characterization of this compound. Further investigation into the modulation of the ER stress-dependent signaling pathways and the ergosterol biosynthesis pathway will be crucial in elucidating its precise mechanism of action. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these research endeavors.

References

Potential Therapeutic Avenues of 4-(Phenylsulfonyl)morpholine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the current scientific understanding of the therapeutic potential of derivatives of the chemical scaffold 4-(phenylsulfonyl)morpholine. Direct biological data for 4-((4-Fluorophenyl)sulfonyl)morpholine is not publicly available at the time of this writing. The information presented herein is based on studies of a closely related analog and should be interpreted with this consideration.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. When combined with a phenylsulfonyl moiety, it forms a chemical backbone with demonstrated potential in oncology. This guide focuses on the emerging therapeutic targets of 4-(phenylsulfonyl)morpholine derivatives, with a particular emphasis on their application in triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat malignancy.

Core Compound and Derivative of Interest

While the primary focus of this guide is the broader therapeutic potential of the 4-(phenylsulfonyl)morpholine scaffold, the most detailed publicly available research centers on a specific derivative, herein referred to as GL24 .

Compound ReferenceChemical NameCore ScaffoldInvestigated Indication
GL24(Not specified in literature)4-(phenylsulfonyl)morpholineTriple-Negative Breast Cancer (TNBC)

Therapeutic Target and Mechanism of Action in Triple-Negative Breast Cancer

Research into the 4-(phenylsulfonyl)morpholine derivative, GL24, has identified its potential as an anti-cancer agent through the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals. In TNBC cells, GL24 treatment has been shown to perturb gene expression, leading to the activation of multiple pathways that culminate in cell-cycle arrest and apoptosis.

The primary mechanism of action involves the initiation of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. This leads to the activation of several downstream signaling cascades.

Signaling Pathways Implicated in GL24-Mediated Anti-Tumor Activity

The following signaling pathways have been identified through transcriptomic analyses of TNBC cells treated with GL24:

  • Unfolded Protein Response (UPR): The central pathway initiated by GL24, leading to ER stress.

  • p53 Pathway: Activation of the tumor suppressor p53, a critical regulator of cell cycle arrest and apoptosis.

  • G2/M Checkpoint: Arrest of the cell cycle at the G2/M phase, preventing mitotic entry of damaged cells.

  • E2F Targets: Downregulation of E2F target genes, which are crucial for cell cycle progression.

The interplay of these pathways ultimately leads to the programmed cell death (apoptosis) of the cancer cells.

Quantitative Data

The anti-proliferative activity of GL24 has been quantified in the MDA-MB-231 human breast cancer cell line, a common model for TNBC.

CompoundCell LineAssay TypeIC50 (µM)
GL24MDA-MB-231Cell Viability0.90

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following section details the general methodologies employed to investigate the anti-cancer properties of compounds like GL24 in TNBC cell lines.

Cell Culture and Maintenance
  • Cell Lines: MDA-MB-231 (human triple-negative breast adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., GL24) for 72 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Transcriptomic Analysis (RNA-Sequencing)

This technique is used to analyze the changes in gene expression in response to drug treatment.

  • Cell Treatment: Treat MDA-MB-231 cells with the test compound at a specific concentration (e.g., its IC50 value) for a predetermined time.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and control groups. This involves read mapping, quantification of gene expression, and statistical analysis.

  • Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the differentially expressed genes to identify the biological pathways affected by the compound.

Visualizations

Logical Flow of GL24's Mechanism of Action

GL24_Mechanism GL24 GL24 Treatment ER_Stress ER Stress Induction (Unfolded Protein Response) GL24->ER_Stress p53 p53 Pathway Activation ER_Stress->p53 G2M G2/M Checkpoint Activation ER_Stress->G2M E2F E2F Target Downregulation ER_Stress->E2F CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest G2M->CellCycleArrest E2F->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for the 4-(phenylsulfonyl)morpholine derivative, GL24.

Experimental Workflow for Investigating Anti-Cancer Compounds

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Potential Next Step) CellCulture TNBC Cell Culture (e.g., MDA-MB-231) CompoundTreatment Compound Treatment (Dose-Response) CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) CompoundTreatment->ViabilityAssay Transcriptomics Transcriptomic Analysis (RNA-Seq) CompoundTreatment->Transcriptomics IC50 Determine IC50 ViabilityAssay->IC50 Xenograft TNBC Xenograft Model (e.g., in mice) IC50->Xenograft Lead to PathwayAnalysis Pathway Analysis (GO, KEGG) Transcriptomics->PathwayAnalysis PathwayAnalysis->Xenograft Inform InVivoTreatment In Vivo Compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement

Caption: A general experimental workflow for the preclinical evaluation of anti-cancer compounds.

Conclusion and Future Directions

The 4-(phenylsulfonyl)morpholine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The derivative GL24 has demonstrated potent activity against a triple-negative breast cancer cell line through the induction of ER stress and subsequent activation of tumor-suppressive signaling pathways.

Future research in this area should focus on:

  • Synthesis and screening of a broader library of this compound and related analogs to establish a clear structure-activity relationship (SAR).

  • In-depth mechanistic studies to identify the direct molecular target(s) of these compounds.

  • Evaluation in a wider range of cancer cell lines and in vivo models to determine the broader applicability of this chemical scaffold in oncology.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

By systematically exploring the therapeutic potential of this chemical family, researchers can pave the way for the development of new and effective treatments for challenging cancers like TNBC.

In Silico Modeling of 4-((4-Fluorophenyl)sulfonyl)morpholine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of 4-((4-Fluorophenyl)sulfonyl)morpholine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific compound, this document outlines a robust, generalized methodology based on established practices for similar morpholine and sulfonyl-containing compounds. The guide details protocols for molecular docking and molecular dynamics simulations, data interpretation, and the generation of essential visualizations for understanding potential biological activities. The objective is to equip researchers with a foundational framework to computationally explore the pharmacodynamics and potential therapeutic targets of this compound.

Introduction

This compound is a synthetic organic compound featuring a central morpholine ring attached to a sulfonyl group and a fluorophenyl moiety. The morpholine scaffold is a well-recognized pharmacophore in medicinal chemistry, known to be a component of various biologically active compounds, including anticancer and anti-inflammatory agents.[1][2] The sulfonyl group often plays a crucial role in the biological activity of molecules, contributing to their binding affinity and specificity for various protein targets.

In silico modeling offers a powerful, cost-effective, and time-efficient approach to elucidate the potential biological targets and mechanisms of action of novel compounds like this compound.[3][4] By simulating the interactions between the small molecule and biological macromolecules, researchers can predict binding affinities, identify key interacting residues, and understand the dynamic behavior of the complex. This guide presents a hypothetical, yet detailed, workflow for such an investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, as obtained from public databases, is presented in Table 1. These properties are essential for parameterizing in silico models and for interpreting simulation results.

PropertyValueData Source
Molecular Formula C₁₀H₁₂FNO₃SPubChem
Molecular Weight 245.27 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 383-23-3PubChem
Topological Polar Surface Area 55 ŲPubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 4PubChem
XLogP3 0.8PubChem

Proposed In Silico Modeling Workflow

The following sections detail a step-by-step protocol for the in silico analysis of this compound. This workflow is designed to be adaptable to various computational chemistry software packages.

Ligand and Receptor Preparation

A crucial first step in any in silico modeling study is the careful preparation of both the ligand (this compound) and the potential protein targets.

Experimental Protocol: Ligand Preparation

  • 3D Structure Generation: Obtain the 3D structure of this compound. This can be done by retrieving the structure from a database like PubChem or by building it using molecular modeling software.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94 or UFF). This step ensures a low-energy, stable conformation.

  • Charge Assignment: Assign partial atomic charges to the ligand. The Gasteiger-Hückel method is a commonly used approach.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

Experimental Protocol: Receptor Preparation

  • Target Identification: Based on literature data for similar sulfonylmorpholine compounds, potential protein targets can be identified. For instance, studies on related compounds suggest involvement in pathways like the Unfolded Protein Response (UPR), p53 pathway, G2/M checkpoint, and E2F targets, often implicated in cancer.[5] Therefore, proteins central to these pathways would be logical starting points.

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water, co-factors, and existing ligands.

  • Protonation: Add polar hydrogen atoms to the protein structure.

  • Charge Assignment: Assign appropriate atomic charges to the protein residues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This simulation provides insights into the binding mode and affinity.

Experimental Protocol: Molecular Docking

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, to search for the optimal binding pose.

  • Pose Generation and Scoring: Generate a specified number of binding poses and rank them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Hypothetical Docking Results

To illustrate the output of a docking study, Table 2 presents hypothetical binding affinities and interacting residues for this compound with a putative protein kinase target.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Protein Kinase X -8.5Leu12, Val20, Ala35, Lys48, Glu65, Asp145Lys48 (backbone C=O), Asp145 (side chain C=O)
Protein Kinase Y -7.9Ile25, Phe40, Met88, Arg92, Ser150Arg92 (side chain N-H), Ser150 (side chain O-H)
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the top-ranked docked complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentrations.

  • Force Field: Apply a suitable force field (e.g., AMBER or CHARMM) to describe the interatomic forces.

  • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of ligand-protein interactions over time.

Hypothetical MD Simulation Data

Table 3 summarizes hypothetical data that could be obtained from an MD simulation of the this compound-Protein Kinase X complex.

ParameterAverage ValueInterpretation
Protein RMSD 1.5 ÅThe protein backbone is stable throughout the simulation.
Ligand RMSD 0.8 ÅThe ligand remains stably bound in the active site.
Hydrogen Bond Occupancy (Ligand-Lys48) 85%A strong and persistent hydrogen bond is formed.
Hydrogen Bond Occupancy (Ligand-Asp145) 72%A stable hydrogen bond is maintained.

Visualization of Pathways and Workflows

Visualizing complex biological and computational processes is essential for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by this compound and the general in silico modeling workflow.

G cluster_0 In Silico Modeling Workflow prep Ligand & Receptor Preparation dock Molecular Docking prep->dock md Molecular Dynamics Simulation dock->md analysis Data Analysis md->analysis validation Experimental Validation analysis->validation

Caption: A generalized workflow for the in silico modeling of small molecule-protein interactions.

G cluster_pathway Proposed Signaling Pathway Inhibition compound This compound target Target Protein (e.g., Kinase) compound->target upr UPR target->upr p53 p53 Pathway target->p53 g2m G2/M Checkpoint target->g2m e2f E2F Targets target->e2f apoptosis Apoptosis upr->apoptosis p53->apoptosis g2m->apoptosis arrest leads to e2f->apoptosis inhibition leads to

Caption: A hypothetical signaling cascade potentially modulated by this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, in silico workflow for the investigation of this compound. The proposed methodologies, including molecular docking and molecular dynamics simulations, provide a solid foundation for predicting potential biological targets and understanding the molecular basis of its interactions. The presented tables and diagrams serve as templates for data presentation and conceptual visualization.

It is critical to emphasize that the results from these computational models must be validated through experimental assays. Future work should focus on synthesizing this compound and testing its activity against the predicted protein targets in vitro. A strong correlation between computational predictions and experimental outcomes will be essential to validate the models and to advance the understanding of this compound's therapeutic potential.

References

4-((4-Fluorophenyl)sulfonyl)morpholine: An In-depth Technical Guide on Mechanism of Action Hypotheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities. The derivative, 4-((4-Fluorophenyl)sulfonyl)morpholine, and its analogs have emerged as compounds of interest, particularly in oncology. This technical guide synthesizes the current understanding of the potential mechanisms of action for this class of compounds. The primary hypothesis centers on the induction of endoplasmic reticulum (ER) stress-dependent apoptosis, a pathway elucidated through transcriptomic analysis of lead compounds in cancer cell lines. This guide provides a comprehensive overview of the supporting data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The morpholine heterocycle is a cornerstone in the design of therapeutic agents due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial molecular interactions.[1] When functionalized with a sulfonyl group and a substituted phenyl ring, as in the case of this compound, these compounds have demonstrated significant biological potential. Recent studies have particularly highlighted their anticancer activities, with a focus on aggressive cancer subtypes such as triple-negative breast cancer (TNBC).[2] This document aims to provide a detailed exploration of the hypothesized mechanisms through which these compounds exert their effects, with a primary focus on the ER stress pathway.

Primary Mechanism of Action Hypothesis: Induction of Endoplasmic Reticulum (ER) Stress-Dependent Apoptosis

The leading hypothesis for the anticancer activity of 4-(phenylsulfonyl)morpholine derivatives is their ability to induce overwhelming endoplasmic reticulum (ER) stress, which in turn triggers apoptosis in cancer cells. This mechanism has been investigated through phenotypic drug discovery and subsequent multi-omics analysis.[2]

A key study synthesized a series of 23 novel 4-(phenylsulfonyl)morpholine derivatives and identified a lead compound, GL24 (4m) , which exhibited potent activity against the triple-negative breast cancer cell line MDA-MB-231.[2] Transcriptomic analysis of cells treated with GL24 revealed the upregulation of genes associated with the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint, all of which are hallmarks of ER stress.[2] This cascade of events ultimately leads to cell-cycle arrest and programmed cell death.

Signaling Pathway

The proposed signaling cascade initiated by compounds like GL24 begins with the accumulation of unfolded or misfolded proteins in the ER, leading to ER stress. This activates the Unfolded Protein Response (UPR), a tripartite signaling pathway mediated by IRE1α, PERK, and ATF6. Prolonged or excessive UPR activation shifts the balance from a pro-survival to a pro-apoptotic response. Key events in this pathway include the upregulation of the pro-apoptotic transcription factor CHOP (GADD153) and the activation of caspase cascades, culminating in apoptosis.

ER_Stress_Pathway Hypothesized ER Stress-Induced Apoptosis Pathway Drug 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) ER Endoplasmic Reticulum (ER) Drug->ER Induces Protein Misfolding UPR Unfolded Protein Response (UPR) Activation ER->UPR ER Stress p53 p53 Pathway Activation UPR->p53 G2M G2/M Checkpoint Activation UPR->G2M Apoptosis Apoptosis UPR->Apoptosis Pro-apoptotic Signaling (e.g., CHOP upregulation) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest G2M->CellCycleArrest CellCycleArrest->Apoptosis

Caption: ER Stress-Induced Apoptosis Pathway for 4-(Phenylsulfonyl)morpholine Derivatives.

Alternative Mechanism of Action Hypotheses

While ER stress is the most evidence-backed hypothesis for the anticancer effects of this specific series of compounds, the broader morpholine scaffold is known to interact with other biological targets. These represent potential alternative or secondary mechanisms of action.

  • Neurokinin-1 (NK1) Receptor Antagonism: Certain morpholine derivatives have been identified as potent antagonists of the NK1 receptor, which is involved in pain, inflammation, and emesis.[3] The relevance of this pathway to the anticancer effects of this compound is yet to be determined.

  • Monoamine Neurotransmitter Modulation: Phenylmorpholine analogs have been investigated as releasers and/or reuptake inhibitors of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4] This activity is primarily associated with central nervous system disorders.

Quantitative Data

The anticancer activity of a series of 4-(phenylsulfonyl)morpholine derivatives was evaluated in the MDA-MB-231 triple-negative breast cancer cell line. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized below.

Compound IDR GroupIC50 in MDA-MB-231 (µM)[2]
GL24 (4m) 4-phenoxyphenyl0.90
4a H>40
4b methyl>40
4c ethyl>40
4d n-propyl28.5
4e n-butyl16.5
4f phenyl2.59
4g 4-fluorophenyl2.05
4h 4-chlorophenyl1.89
4i 4-bromophenyl1.83
4j 4-iodophenyl1.66
4k 4-methylphenyl2.21
4l 4-methoxyphenyl3.12
4o 2-phenylethyl2.50
4p 3-phenylpropyl1.63

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-(phenylsulfonyl)morpholine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Transcriptomic Analysis (RNA-Seq)

This protocol outlines the general workflow for analyzing gene expression changes in response to drug treatment.

RNASeq_Workflow Experimental Workflow for Transcriptomic Analysis Start Start: Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24 at IC50) Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 Library_Prep Library Preparation (e.g., Poly-A selection, cDNA synthesis) QC1->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Sequencing Data Quality Control (e.g., FastQC) Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Gene Ontology (GO) and KEGG Pathway Enrichment Analysis DEA->Enrichment End End: Identification of Perturbed Pathways Enrichment->End

Caption: A generalized workflow for RNA sequencing analysis of drug-treated cancer cells.

  • Cell Treatment and RNA Extraction: Treat MDA-MB-231 cells with the compound of interest (e.g., GL24 at its IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 hours). Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA using a Bioanalyzer or similar instrument.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the libraries on a next-generation sequencing platform.

  • Data Processing and Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference human genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the treated and control groups.

  • Pathway Analysis: Use the list of differentially expressed genes to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify significantly perturbed biological pathways.

Conclusion

The available evidence strongly suggests that 4-(phenylsulfonyl)morpholine derivatives, exemplified by the potent compound GL24, exert their anticancer effects primarily through the induction of ER stress-dependent apoptosis. This mechanism is supported by transcriptomic data revealing the activation of the UPR and associated pro-apoptotic signaling pathways. While alternative mechanisms related to the broader morpholine pharmacophore cannot be entirely ruled out, the ER stress hypothesis provides a solid foundation for the continued investigation and optimization of this promising class of compounds for cancer therapy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this field.

References

Structural Elucidation of 4-((4-Fluorophenyl)sulfonyl)morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-((4-fluorophenyl)sulfonyl)morpholine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and a thorough understanding of their structure is paramount for drug design and development. This document outlines the key analytical techniques and experimental protocols employed in their characterization.

Introduction

Morpholine and its derivatives are prevalent scaffolds in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The incorporation of a sulfonyl group and a fluorinated phenyl ring can significantly influence the physicochemical and pharmacokinetic properties of the morpholine core, making this compound derivatives an important area of research. Accurate structural elucidation is the foundation for understanding their structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using a suite of analytical methods.

General Synthetic Protocol

Reaction Scheme:

G cluster_0 Reaction Morpholine Morpholine This compound This compound Morpholine->this compound 4-Fluorobenzenesulfonyl chloride, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of morpholine (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran at 0 °C, a base like triethylamine or pyridine (1.2 eq) is added.

  • Addition of Sulfonyl Chloride: A solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in the same solvent is added dropwise to the cooled reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2-12 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Predicted NMR Data:

While experimental spectra for the title compound were not found, predicted data based on structure-activity relationships of similar compounds are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Morpholine H (adjacent to N)3.0 - 3.245 - 47
Morpholine H (adjacent to O)3.7 - 3.965 - 67
Aromatic H (ortho to SO₂)7.8 - 8.0128 - 130
Aromatic H (ortho to F)7.2 - 7.4115 - 117 (d, JC-F)
Aromatic C (ipso to SO₂)-135 - 137
Aromatic C (ipso to F)-163 - 165 (d, JC-F)

Note: 'd' denotes a doublet, and 'J' represents the coupling constant.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (C₁₀H₁₂FNO₃S), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

Table 2: Expected Mass Spectrometry Data

Ion TypeCalculated m/z
[M]⁺245.05
[M+H]⁺246.06

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for the title compound was not found, data from closely related structures, such as 4-(4-nitrophenyl)morpholine, reveal that the morpholine ring typically adopts a chair conformation.[1]

Experimental Workflow for X-ray Crystallography:

G cluster_workflow X-ray Crystallography Workflow A Single Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Final Structure Validation E->F

Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a selected crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Conclusion

The structural elucidation of this compound derivatives is a critical step in their development as potential therapeutic agents. A multi-technique approach, combining synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a comprehensive and unambiguous determination of their chemical structure. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-((4-Fluorophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of 4-((4-Fluorophenyl)sulfonyl)morpholine. The protocols outlined below are designed to assess the cytotoxic and potential anti-cancer activities of this compound, drawing parallels from studies on structurally related 4-(phenylsulfonyl)morpholine derivatives.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The sulfonylmorpholine moiety, in particular, has been explored for various therapeutic applications. Recent studies on 4-(phenylsulfonyl)morpholine derivatives have highlighted their potential as anti-cancer agents, particularly against triple-negative breast cancer (TNBC).[3] One such derivative, GL24 (4m), demonstrated potent activity in MDA-MB-231 cells with a half-maximal inhibitory concentration (IC50) of 0.90 µM.[3] The mechanism of action for these derivatives appears to involve the induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis.[3]

This document provides detailed protocols for evaluating the in vitro efficacy of this compound, focusing on assays for cytotoxicity, cell cycle progression, and apoptosis.

Data Presentation

While specific quantitative data for this compound is not yet publicly available, the following table presents data for a closely related analog, GL24, which can serve as a benchmark for experimental design.

CompoundCell LineAssay TypeIC50 (µM)Reference
GL24 (4m)MDA-MB-231Cytotoxicity0.90[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

  • This compound

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT-based cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • This compound

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Seed Cells in 6-well Plates treat Treat with Compound (24h) start->treat harvest Harvest and Fix Cells treat->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze data Determine Cell Cycle Phase Distribution analyze->data

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • This compound

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MDA-MB-231 cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Postulated Signaling Pathway

Based on the activity of related compounds, this compound may induce apoptosis through the ER stress-mediated unfolded protein response (UPR) and p53 pathways.

Signaling_Pathway compound This compound er_stress ER Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway Activation er_stress->p53 cell_cycle_arrest G2/M Cell Cycle Arrest upr->cell_cycle_arrest apoptosis Apoptosis upr->apoptosis p53->cell_cycle_arrest p53->apoptosis

Caption: Postulated signaling pathway for the compound's action.

References

Application Notes and Protocols for 4-((4-Fluorophenyl)sulfonyl)morpholine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific cell culture studies for 4-((4-Fluorophenyl)sulfonyl)morpholine are not extensively available in the public domain. The following application notes and protocols are based on research conducted on a closely related derivative, GL24, which is a 4-(phenylsulfonyl)morpholine derivative. These notes are intended to serve as a foundational guide for researchers and scientists interested in investigating the potential cellular effects of this compound, with the understanding that the activities of the two compounds may not be identical.

Introduction

This compound is a synthetic compound belonging to the sulfonylmorpholine class of molecules. While direct biological data for this specific compound is limited, studies on analogous structures suggest potential applications in cancer research. A notable derivative, GL24, has demonstrated potent activity against triple-negative breast cancer (TNBC) cells by inducing endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. These findings suggest that this compound may also target similar cellular pathways and warrants investigation as a potential therapeutic agent.

Potential Applications

  • Anticancer Research: Investigation of cytotoxic and cytostatic effects on various cancer cell lines, particularly those known for high levels of ER stress or sensitivity to p53 pathway activation.

  • Cell Cycle Analysis: Studying the effects on cell cycle progression and checkpoints, such as the G2/M transition.

  • Apoptosis Induction: Examining the pro-apoptotic potential and the signaling cascades involved.

  • Signal Transduction Research: Elucidating the impact on ER stress-related pathways, including the unfolded protein response (UPR) and downstream effectors.

Quantitative Data

The following table summarizes the quantitative data for the related compound GL24 in MDA-MB-231 triple-negative breast cancer cells. This data can serve as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineAssayEndpointResult
GL24MDA-MB-231Cell ViabilityIC500.90 µM

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression of key proteins in the ER stress and p53 pathways.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-CHOP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.

Visualizations

G cluster_workflow Experimental Workflow cluster_assays Cellular Assays start Seed Cells in Culture Plates treat Treat with this compound start->treat incubate Incubate for a Defined Period treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis western Western Blot Analysis incubate->western analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze western->analyze

Caption: A generalized workflow for investigating the cellular effects of this compound.

G compound This compound (or derivative GL24) er_stress ER Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway Activation er_stress->p53 apoptosis Apoptosis upr->apoptosis g2m G2/M Checkpoint p53->g2m e2f E2F Targets p53->e2f arrest Cell Cycle Arrest g2m->arrest e2f->arrest arrest->apoptosis

Caption: Proposed signaling pathway based on the activity of a related derivative, GL24.

Application Notes and Protocols for Evaluating 4-((4-Fluorophenyl)sulfonyl)morpholine in Triple-Negative Breast Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Fluorophenyl)sulfonyl)morpholine is a novel small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in various cancers, including triple-negative breast cancer (TNBC), and plays a crucial role in cell proliferation, survival, and metabolism.[1][2][3] Due to the aggressive nature and limited targeted therapeutic options for TNBC, inhibitors of the PI3K/Akt/mTOR pathway are of significant interest.[4][5] The morpholine moiety, present in this compound, is a key pharmacophore in several known mTOR inhibitors.[6][7] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in a preclinical TNBC xenograft model.

PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and proliferation.[8] In TNBC, this pathway is often constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[1][9] This hyperactivation contributes to the aggressive phenotype and poor prognosis associated with TNBC.[2] this compound is hypothesized to inhibit one or more kinases within this pathway, thereby blocking downstream signaling and inhibiting tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K1->Proliferation _4EBP1->Proliferation Inhibits translation Drug This compound Drug->PI3K Inhibits Drug->Akt Inhibits Drug->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Animal Model Selection and Rationale

For evaluating the in vivo efficacy of this compound, the human breast cancer MDA-MB-231 xenograft model is recommended.[10][11] MDA-MB-231 is a well-characterized and widely used triple-negative breast cancer cell line known for its aggressive and metastatic potential.[11][12] This cell line is suitable for subcutaneous implantation in immunodeficient mice, allowing for the straightforward measurement of tumor growth over time.[10][13]

Table 1: Animal Model Specifications

ParameterSpecification
Animal Species Mouse
Mouse Strain NU/NU Nude (athymic) or NOD scid gamma (NSG)
Age 6-8 weeks
Sex Female
Housing Standard specific-pathogen-free (SPF) conditions
Cell Line MDA-MB-231 (human, triple-negative breast cancer)
Implantation Site Subcutaneous, right flank

Experimental Workflow

The overall experimental workflow for assessing the in vivo efficacy of this compound is depicted below.

Experimental_Workflow A Cell Culture and Preparation C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization and Group Assignment D->E F Treatment Administration E->F G Tumor Volume and Body Weight Measurement F->G G->G H Endpoint and Tissue Collection G->H I Data Analysis H->I

Caption: In Vivo Efficacy Study Workflow.

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Determine cell viability using trypan blue exclusion. Count the cells using a hemocytometer.

  • Preparation for Injection: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[10] Keep the cell suspension on ice until injection.

Animal Handling and Tumor Implantation
  • Animal Acclimatization: Acclimatize the mice to the facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice using isoflurane or another approved anesthetic agent.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement: Measure tumor dimensions (length and width) using digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[14]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Treatment Administration
  • Vehicle Control: Administer the vehicle solution to the control group according to the same schedule as the treatment groups. The vehicle should be the solvent used to dissolve this compound.

  • This compound Treatment: Prepare different dose levels of the compound (e.g., 10, 30, and 100 mg/kg). Administer the compound via oral gavage or intraperitoneal injection once daily for a specified period (e.g., 21 days).

  • Positive Control (Optional): Include a group treated with a standard-of-care chemotherapy agent for TNBC, such as paclitaxel, to benchmark the efficacy of the test compound.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[15]

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

Endpoint and Tissue Collection
  • Euthanasia: At the end of the study, euthanize the mice according to IACUC approved guidelines.

  • Tumor Excision and Measurement: Excise the tumors and record their final weight.

  • Tissue Processing: A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blotting for phosphorylated Akt or S6K), and another portion can be fixed in formalin for histopathological examination.

Data Presentation

Table 2: Example of Tumor Growth Data

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-125.4 ± 15.21589.7 ± 210.5-+5.2
This compound10128.1 ± 18.91150.3 ± 185.427.6+3.1
This compound30123.9 ± 16.5685.2 ± 150.156.9+1.5
This compound100126.5 ± 17.3350.1 ± 98.778.0-2.3
Positive Control (Paclitaxel)10127.8 ± 19.1412.5 ± 110.274.1-8.5

Table 3: Example of Pharmacodynamic Marker Analysis (Western Blot)

Treatment GroupDose (mg/kg)Relative p-Akt (Ser473) ExpressionRelative p-S6K (Thr389) Expression
Vehicle Control-1.00 ± 0.151.00 ± 0.12
This compound300.45 ± 0.080.38 ± 0.09
This compound1000.18 ± 0.050.15 ± 0.04

Ethical Considerations

All animal experiments must be conducted in strict accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. Efforts should be made to minimize animal suffering through the use of anesthesia and analgesia where appropriate and by defining humane endpoints for euthanasia.

References

Application Notes & Protocols for the Quantification of 4-((4-Fluorophenyl)sulfonyl)morpholine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Fluorophenyl)sulfonyl)morpholine is a chemical compound with potential applications in pharmaceutical research. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a detailed, proposed bioanalytical method for the determination of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound is not publicly available, the following protocols are based on established principles of bioanalytical method development for similar small molecules.

Analytical Method: Reversed-Phase LC-MS/MS

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound. This technique offers high specificity and low detection limits, making it ideal for complex biological samples.

1.1. Liquid Chromatography (LC) Conditions

The chromatographic separation can be achieved on a C18 reversed-phase column. The gradient elution will separate the analyte from endogenous matrix components.

Parameter Recommended Condition
Column ACE C18 (50 x 3.0 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
Flow Rate 0.5 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 2 min, re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL

1.2. Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for detection.

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by infusion of a standard solution
MRM Transition (IS) To be determined based on the selected internal standard
Collision Energy (CE) To be optimized for each transition
Source Temperature 150 °C[1]
Desolvation Temperature 500 °C[1]
Capillary Voltage 1.5 kV[1]
Cone Gas Flow 150 L/h[1]
Desolvation Gas Flow 1000 L/h[1]

Experimental Protocols

2.1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or DMSO).

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50% methanol to create working standards for the calibration curve and QC samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank biological matrix (e.g., plasma) to prepare CC and QC samples at various concentrations (e.g., LLOQ, low, mid, and high QC).

2.2. Biological Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To 100 µL of plasma sample (or CC/QC), add 20 µL of the internal standard (IS) working solution and vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject a portion of the supernatant into the LC-MS/MS system.

Workflow for Sample Preparation

G cluster_prep Sample Preparation plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Add Acetonitrile (300 µL) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms

Caption: Workflow for the protein precipitation of plasma samples.

Method Validation Parameters (Proposed)

A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed. The following table summarizes the key validation parameters and their typical acceptance criteria.

Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision).Within ±15% of nominal (±20% at LLOQ) for accuracy. RSD ≤ 15% (≤ 20% at LLOQ) for precision.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Stability Stability of the analyte in the biological matrix under different storage and handling conditions.Mean concentration within ±15% of the nominal concentration.[3]

Potential Signaling Pathway Involvement

Recent research suggests that derivatives of 4-(phenylsulfonyl)morpholine may induce tumor-suppressive signals in triple-negative breast cancer through the induction of endoplasmic reticulum (ER) stress. This can lead to the activation of the unfolded protein response (UPR), which in turn can trigger cell cycle arrest and apoptosis.

Signaling Pathway Diagram

G compound This compound Derivative er_stress ER Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway upr->p53 g2m G2/M Checkpoint upr->g2m apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest g2m->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for 4-(phenylsulfonyl)morpholine derivatives.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Example Calibration Curve Data

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
10.0120.9898.0
50.0615.05101.0
200.24520.1100.5
500.61049.899.6
1001.225100.2100.2
2503.050249.599.8
5006.110501.0100.2

Table 2: Example Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) (n=6) Accuracy (%) Precision (RSD %)
LLOQ 11.04104.08.5
Low 32.9598.36.2
Mid 7576.2101.64.8
High 400395.898.93.5

Disclaimer: The analytical methods and protocols described in this document are proposed based on established scientific principles and may require optimization for specific applications and laboratory conditions. Full method validation is essential before use in regulated studies.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 4-((4-Fluorophenyl)sulfonyl)morpholine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 4-((4-Fluorophenyl)sulfonyl)morpholine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary accuracy, precision, and sensitivity for pharmacokinetic studies and routine therapeutic drug monitoring in a drug development setting.

Experimental Protocols

Chemicals and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound like Sulfapyridine.

  • HPLC-grade acetonitrile, methanol, and water.[1]

  • Formic acid (LC-MS grade).[2][3]

  • Human plasma (with anticoagulant, e.g., K2-EDTA).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound and the Internal Standard in methanol to obtain individual stock solutions of 1 mg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions are used to spike into blank plasma to create calibration standards.[4]

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a new tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[5]

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.

Instrumentation and Analytical Conditions

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions

The chromatographic conditions are optimized to ensure a robust separation of the analyte from endogenous plasma components.

ParameterCondition
Column Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)[3][4]
Mobile Phase A 0.1% Formic Acid in Water[3][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3][4]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C[4]
Gradient Elution 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for this compound were determined based on its chemical structure (Molecular Formula: C10H12FNO3S, Molecular Weight: 245.27 g/mol [6]).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C[4]
Ion Spray Voltage 5500 V[4]
Nebulizer Gas 55 psi[4]
Curtain Gas 40 psi[4]
MRM Transitions and Quantitative Data

The following table summarizes the optimized MRM parameters for quantification. The most intense transition is used for quantification (Quantifier), while a second transition is monitored for confirmation (Qualifier).

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)
This compound246.1159.0Quantifier25
This compound246.1182.1Qualifier20
Internal Standard (Sulfapyridine)250.2156.1Quantifier30

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

experimental_workflow Figure 1: HPLC-MS/MS Analytical Workflow cluster_prep Step 1: Plasma Sample Processing cluster_instrument Step 2: Instrumental Analysis cluster_data Step 3: Data Handling sample_prep Sample Preparation hplc_sep HPLC Separation ms_detect MS/MS Detection hplc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq data_proc Data Processing & Quantification data_acq->data_proc plasma 1. Aliquot Plasma (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitate 3. Add Acetonitrile (Protein Precipitation) add_is->precipitate centrifuge 4. Centrifuge precipitate->centrifuge extract 5. Collect Supernatant centrifuge->extract reconstitute 6. Evaporate & Reconstitute extract->reconstitute reconstitute->hplc_sep

References

Application Notes and Protocols for 4-((4-Fluorophenyl)sulfonyl)morpholine in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Fluorophenyl)sulfonyl)morpholine is a chemical compound featuring a morpholine ring attached to a fluorinated phenylsulfonyl group.[1] While direct evidence of this compound itself acting as a potent and selective kinase inhibitor is not prominent in the current scientific literature, its structural motifs are of significant interest in medicinal chemistry. The morpholine ring is a versatile and privileged pharmacophore frequently incorporated into the structure of various kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[2] Similarly, the substituted phenylsulfonyl group is a common feature in many biologically active molecules.

Recent research has focused on derivatives of the 4-(phenylsulfonyl)morpholine scaffold. For instance, the derivative GL24 has been shown to inhibit the growth of triple-negative breast cancer cells, inducing cell-cycle arrest and apoptosis through ER stress-dependent tumor-suppressive signals.[3] This suggests that the broader structural class has potential in the development of novel therapeutics.

These application notes provide a general framework for researchers interested in evaluating this compound or its derivatives for potential kinase inhibitory activity. The protocols outlined below are standard methodologies for screening and characterizing kinase inhibitors.

Compound Data

The physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C10H12FNO3S[1]
Molecular Weight 245.27 g/mol [1]
CAS Number 383-23-3[1][4]
IUPAC Name This compound[1]
Physical Description Not specified, likely a solid
Solubility Not specified, empirical determination required

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a generalized signal transduction pathway that is often targeted by kinase inhibitors. In this hypothetical scenario, an activated receptor tyrosine kinase (RTK) initiates a downstream cascade involving key kinases like PI3K and Akt, ultimately leading to cellular responses such as proliferation and survival. A kinase inhibitor would block one of the kinases in this pathway, thereby abrogating the signal.

G cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Activates Cellular_Response Cell Proliferation & Survival Downstream_Effectors->Cellular_Response Promotes Kinase_Inhibitor This compound (Hypothetical Inhibitor) Kinase_Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific kinase and cell lines under investigation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, and the restoration of the signal by a compound indicates inhibition.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • This compound (or derivative) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase buffer.

  • To each well of a 384-well plate, add 2.5 µL of the compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 2.5 µL of a 2X enzyme/substrate mixture (containing the kinase and its specific peptide substrate in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of a 1X ATP solution (concentration should be at or near the Km for the specific kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to determine if the compound can inhibit the phosphorylation of a target kinase's substrate within a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • This compound (or derivative) dissolved in DMSO.

  • Growth factor or stimulant (if required to activate the pathway).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (total and phosphorylated forms of the target substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours to reduce basal pathway activity.

  • Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.

  • Stimulate the signaling pathway by adding a growth factor (e.g., EGF, IGF) for 15-30 minutes, if necessary.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal protein loading.

Experimental Workflow

The following diagram outlines a typical workflow for screening and validating a potential kinase inhibitor.

G Start Compound Synthesis & Characterization In_Vitro_Screen In Vitro Kinase Assay (e.g., ADP-Glo) Start->In_Vitro_Screen Primary Screen Cell_Based_Assay Cellular Phosphorylation Assay (Western Blot) In_Vitro_Screen->Cell_Based_Assay Validate Hits Selectivity_Panel Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Panel Determine Specificity Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Cell_Based_Assay->Cell_Viability Assess Cytotoxicity In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Selectivity_Panel->In_Vivo_Studies Cell_Viability->In_Vivo_Studies End Lead Optimization In_Vivo_Studies->End

Caption: General workflow for kinase inhibitor discovery and validation.

While this compound is not established as a kinase inhibitor itself, its structural components are highly relevant to the field. The morpholine moiety is a key building block in many approved and investigational kinase inhibitors, valued for its ability to improve drug-like properties.[2][5][6] The protocols and workflows provided here offer a robust starting point for researchers to investigate this compound or its novel derivatives for potential kinase-modulating activities, contributing to the ongoing search for new and effective cancer therapeutics.

References

Application of 4-((4-Fluorophenyl)sulfonyl)morpholine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When coupled with a sulfonyl group, it forms a pharmacophore that has been explored for various therapeutic targets. This document focuses on the application of 4-((4-Fluorophenyl)sulfonyl)morpholine and its derivatives in oncology, with a particular emphasis on a promising derivative, GL24, in the context of Triple-Negative Breast Cancer (TNBC). While direct research on this compound is limited, the study of its analogues provides significant insights into the potential anti-cancer applications of this chemical class.

Background on Triple-Negative Breast Cancer (TNBC)

Triple-negative breast cancer is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes it difficult to treat with hormonal or targeted therapies, often leading to a poorer prognosis.[3][4] Consequently, there is a pressing need for the discovery of novel therapeutic agents with distinct mechanisms of action against TNBC.[4]

GL24: A Promising 4-(Phenylsulfonyl)morpholine Derivative

Recent research has highlighted a derivative of this compound, compound GL24 (also referred to as 4m), as a potent inhibitor of TNBC cell growth.[5][6] In a study involving the synthesis and evaluation of 23 novel 4-(phenylsulfonyl)morpholine derivatives, GL24 emerged as a lead compound with significant cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[5][6]

Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

The anti-cancer activity of GL24 in TNBC cells is primarily attributed to the induction of Endoplasmic Reticulum (ER) stress.[5][6] Transcriptomic analysis of GL24-treated MDA-MB-231 cells revealed the upregulation of multiple ER stress-dependent tumor-suppressive signaling pathways.[5][6] This includes the Unfolded Protein Response (UPR), the p53 pathway, and the G2/M checkpoint.[5][6] The sustained activation of these pathways ultimately leads to cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[5][6]

Quantitative Data

The following table summarizes the in vitro efficacy of the 4-(phenylsulfonyl)morpholine derivative, GL24, against the MDA-MB-231 triple-negative breast cancer cell line.

CompoundCell LineCancer TypeIC50 (µM)Reference
GL24 (4m)MDA-MB-231Triple-Negative Breast Cancer0.90[5][6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative (e.g., GL24) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

2. Western Blot Analysis for ER Stress Markers

This protocol is used to detect the expression levels of key proteins involved in the ER stress pathway.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • Test compound (e.g., GL24)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-eIF2α, ATF4) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the test compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

GL24_Mechanism_of_Action cluster_0 GL24 (4m) Treatment cluster_1 Cellular Response GL24 GL24 ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway Activation ER_Stress->p53 G2M G2/M Checkpoint Activation ER_Stress->G2M Cell_Cycle_Arrest Cell Cycle Arrest UPR->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis G2M->Cell_Cycle_Arrest Tumor_Suppression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Proposed mechanism of action for the GL24 derivative in TNBC.

Experimental_Workflow_Western_Blot start Start: Seed MDA-MB-231 Cells treatment Treat with GL24 Derivative start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-GRP78, anti-CHOP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Relative Protein Expression analysis->end

Caption: Workflow for Western Blot analysis of ER stress markers.

Logical_Relationship compound This compound Pharmacophore derivative GL24 Derivative compound->derivative Basis for target Triple-Negative Breast Cancer (TNBC) derivative->target Targets mechanism Induction of ER Stress target->mechanism Exhibits outcome Cell Cycle Arrest & Apoptosis mechanism->outcome Leads to therapeutic_potential Potential Anti-Cancer Therapeutic outcome->therapeutic_potential Results in

References

Application Notes and Protocols: 4-((4-Fluorophenyl)sulfonyl)morpholine as a Tool for Studying Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Fluorophenyl)sulfonyl)morpholine is a synthetic compound belonging to the sulfonylmorpholine class of molecules. While direct studies on this specific molecule are limited, its core structure serves as a valuable pharmacophore in the development of novel therapeutic agents. Research into closely related derivatives, particularly in the field of oncology, has revealed significant effects on key cellular signaling pathways. These findings suggest that this compound and its analogs can be potent tools for investigating complex biological processes such as cell stress responses, cell cycle regulation, and apoptosis.

This document provides an overview of the potential applications of this compound in studying signaling pathways, based on the activity of its derivatives. It includes quantitative data from a key derivative, detailed experimental protocols for assessing its biological effects, and diagrams illustrating the relevant signaling cascades and experimental workflows.

Data Presentation

The quantitative data available is for a closely related derivative, GL24 (4m) , which incorporates the 4-(phenylsulfonyl)morpholine scaffold. This data highlights the potential of this chemical class as potent modulators of cellular signaling.

Compound IDChemical ClassTarget Cell LineParameterValueReference
GL24 (4m) 4-(Phenylsulfonyl)morpholine DerivativeMDA-MB-231 (Triple-Negative Breast Cancer)IC₅₀0.90 µM[1][2]

Signaling Pathways of Interest

Based on studies of its derivatives, this compound is a promising tool for investigating the following signaling pathways.[1][2] A derivative, GL24, has been shown to induce tumor-suppressive signals that are dependent on endoplasmic reticulum (ER) stress.[1][2] This leads to the activation of multiple downstream pathways that culminate in cell-cycle arrest and apoptosis.[1][2] The key pathways identified are:

  • Unfolded Protein Response (UPR): The accumulation of unfolded or misfolded proteins in the ER triggers this stress response, which aims to restore proteostasis but can lead to apoptosis if the stress is prolonged.

  • p53 Pathway: A critical tumor suppressor pathway that responds to cellular stress by initiating cell cycle arrest, DNA repair, or apoptosis.

  • G2/M Checkpoint: A crucial cell cycle checkpoint that prevents cells from entering mitosis with damaged DNA.

  • E2F Targets: E2F transcription factors are key regulators of cell cycle progression.

Mandatory Visualizations

Signaling Pathway Diagrams

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., via this compound derivative) PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1_u XBP1 mRNA (unspliced) IRE1->XBP1_u splices ATF6_cleaved Cleaved ATF6 (active TF) ATF6->ATF6_cleaved translocates & cleaved ATF4 ATF4 eIF2a->ATF4 translation Gene_Expression Target Gene Expression (Chaperones, Apoptosis) ATF4->Gene_Expression regulates XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1s_protein XBP1s (active TF) XBP1_s->XBP1s_protein translation XBP1s_protein->Gene_Expression regulates ATF6_cleaved->Gene_Expression regulates

Caption: Unfolded Protein Response (UPR) Signaling Pathway.

p53_Pathway cluster_Outcomes Cellular Outcomes Cellular_Stress Cellular Stress (e.g., ER Stress) p53_active p53 (active, phosphorylated) Cellular_Stress->p53_active activates p53_inactive p53-MDM2 Complex (inactive) p53_inactive->p53_active dissociation & activation Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) p53_active->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53_active->DNA_Repair activates Apoptosis Apoptosis p53_active->Apoptosis induces

Caption: p53 Signaling Pathway Activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_Assays Biological Assays cluster_Markers Markers to Analyze Start Start: Treat Cells with This compound Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Western_Blot Western Blot Analysis Start->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Start->Apoptosis_Assay Data_Analysis Data Analysis and Pathway Elucidation Cell_Viability->Data_Analysis UPR_Markers UPR Markers: - p-PERK, p-eIF2α, ATF4, XBP1s Western_Blot->UPR_Markers p53_Markers p53 Pathway Markers: - p-p53, p21, PUMA Western_Blot->p53_Markers Apoptosis_Markers Apoptosis Markers: - Cleaved Caspase-3, Cleaved PARP Western_Blot->Apoptosis_Markers Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis UPR_Markers->Data_Analysis p53_Markers->Data_Analysis Apoptosis_Markers->Data_Analysis

Caption: Experimental Workflow for Pathway Analysis.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on the aforementioned signaling pathways.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MDA-MB-231).

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for UPR and p53 Pathway Activation

Objective: To detect changes in the expression and phosphorylation status of key proteins in the UPR and p53 pathways following treatment with the compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-p-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described in Protocol 2.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Conclusion

While this compound itself has not been extensively characterized as a tool for studying signaling pathways, the significant anti-cancer activity of its derivatives, such as GL24, highlights the potential of this chemical scaffold. The induction of ER stress and subsequent activation of the UPR and p53 pathways by these compounds make them valuable probes for investigating cellular stress responses and their role in diseases like cancer. The protocols and diagrams provided herein offer a framework for researchers to utilize this compound and its analogs to further elucidate these critical signaling networks.

References

Experimental design for in vivo studies with 4-((4-Fluorophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Fluorophenyl)sulfonyl)morpholine is a small molecule containing a sulfonylmorpholine scaffold. While in vivo data for this specific compound is limited, derivatives of 4-(phenylsulfonyl)morpholine have demonstrated significant potential as anti-cancer agents. Notably, the derivative GL24 has shown potent activity against triple-negative breast cancer (TNBC) cell lines in vitro.[1] This activity is mediated through the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[1] The morpholine moiety is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties.[2][3][4] These application notes provide a framework for the preclinical in vivo evaluation of this compound, focusing on a potential application in TNBC based on the activity of its close analogs.

Compound Information

PropertyValueReference
IUPAC Name This compound[5]
Molecular Formula C₁₀H₁₂FNO₃S[5]
Molecular Weight 245.27 g/mol [5]
CAS Number 383-23-3[5]

Potential Mechanism of Action

Based on studies of the derivative GL24, this compound may induce anti-tumor effects through a multi-pathway mechanism.[1] The proposed signaling cascade involves the induction of ER stress, leading to the activation of the unfolded protein response (UPR), the p53 pathway, and subsequent G2/M cell cycle checkpoint activation.[1] These events culminate in cell cycle arrest and apoptosis in cancer cells.[1]

G cluster_0 This compound cluster_1 Cellular Response cluster_2 Cell Fate Compound This compound ER_Stress ER Stress Induction Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway Activation ER_Stress->p53 G2M G2/M Checkpoint UPR->G2M p53->G2M CellCycleArrest Cell Cycle Arrest G2M->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G cluster_0 Preparation cluster_1 Tumor Growth cluster_2 Treatment Phase cluster_3 Data Collection & Analysis Implantation Implant MDA-MB-231 cells TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice TumorGrowth->Randomization Treatment Administer Treatment Randomization->Treatment DataCollection Measure Tumor Volume & Body Weight Treatment->DataCollection Endpoint Endpoint Analysis DataCollection->Endpoint

References

Application Notes and Protocols for the Preclinical Formulation of 4-((4-Fluorophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the formulation of 4-((4-Fluorophenyl)sulfonyl)morpholine, a novel investigational compound, for preclinical studies. The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on the development of a formulation that ensures adequate and reproducible exposure in animal models. This document outlines the essential physicochemical characterization of the drug substance and provides detailed protocols for developing suitable formulations for oral and parenteral administration.

A significant challenge in preclinical development is often the poor aqueous solubility of NCEs, which can hinder absorption and lead to variable in vivo results. This guide will address strategies to overcome such potential liabilities with this compound.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. The following table summarizes the known and predicted properties of the compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO₃SPubChem
Molecular Weight 245.27 g/mol PubChem
Calculated logP (XLogP3-AA) 0.8PubChem
Aqueous Solubility To be determinedN/A
pKa To be determinedN/A

Protocol 2.1: Experimental Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in aqueous media relevant to preclinical studies.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fast-State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • HPLC system with UV detector

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters (e.g., PVDF or PTFE)

Methodology:

  • Add an excess amount of this compound to separate vials containing PBS (pH 7.4), SGF (pH 1.2), and FaSSIF (pH 6.5).

  • Ensure a solid excess of the compound is visible in each vial.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a period sufficient to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • The experiment should be performed in triplicate for each medium.

Protocol 2.2: pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Potentiometric titrator

  • Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions

  • Deionized water

  • Co-solvent (e.g., methanol or DMSO) if the compound has very low aqueous solubility.

Methodology:

  • Prepare a solution of this compound in a mixture of water and a co-solvent (if necessary).

  • Titrate the solution with a standardized solution of HCl to determine any basic pKa values.

  • In a separate experiment, titrate the solution with a standardized solution of NaOH to determine any acidic pKa values.

  • The pKa is determined from the inflection point of the titration curve.

  • Specialized software is typically used to analyze the titration data and calculate the pKa.

Formulation Development Workflow

The selection of a suitable formulation strategy will be guided by the determined physicochemical properties, particularly the aqueous solubility. The following diagram illustrates a general workflow for preclinical formulation development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation Optimization & Selection A Physicochemical Profiling (Solubility, pKa, logP) B Solubility Assessment A->B C High Solubility (>1 mg/mL) B->C Yes D Low Solubility (<1 mg/mL) B->D No E Aqueous Solution/ Suspension C->E F Solubility Enhancement Required D->F G Vehicle Screening (Co-solvents, Surfactants, Lipids) F->G H Advanced Formulations (Solid Dispersions, Nanoparticles) F->H I Prototype Formulation Preparation G->I H->I J Physical & Chemical Stability Assessment I->J K Final Formulation Selection J->K

Troubleshooting & Optimization

Improving the solubility of 4-((4-Fluorophenyl)sulfonyl)morpholine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-((4-Fluorophenyl)sulfonyl)morpholine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

This compound is an organic compound with the molecular formula C10H12FNO3S.[1] Its solubility is a critical factor for in vitro assays because the compound must be fully dissolved in the assay medium to ensure accurate and reproducible results. Poor solubility can lead to precipitation of the compound, which can interfere with the assay and lead to inaccurate measurements of its biological activity.

Q2: What are the common challenges encountered with the solubility of this compound?

Like many organic molecules, this compound can exhibit poor aqueous solubility. This can lead to several challenges during in vitro experiments, including:

  • Difficulty in preparing stock solutions at the desired concentration.

  • Precipitation of the compound when diluting the stock solution into aqueous assay buffers.

  • Inaccurate and inconsistent results in cell-based or biochemical assays.

Q3: What are the primary methods to improve the solubility of a poorly soluble compound like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds for in vitro assays.[2][3] The most common methods include:

  • Use of Co-solvents: Employing a water-miscible organic solvent to dissolve the compound before diluting it into the aqueous assay medium.[2][4]

  • pH Adjustment: Modifying the pH of the solvent can increase the solubility of ionizable compounds.[][6][7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the compound, thereby enhancing its solubility.[8]

  • Particle Size Reduction: Decreasing the particle size of the solid compound can increase its dissolution rate.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in in vitro assays.

Problem 1: The compound does not dissolve in my desired solvent.

  • Question: I am trying to dissolve this compound directly in an aqueous buffer, but it is not dissolving. What should I do?

  • Answer: Direct dissolution in aqueous buffers is often challenging for poorly soluble compounds. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.

Problem 2: The compound precipitates out of solution after dilution.

  • Question: I have prepared a stock solution in DMSO, but when I dilute it into my cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue known as "crashing out."[8] Here are a few troubleshooting steps:

    • Decrease the final concentration: The final concentration of your compound in the assay medium may be above its solubility limit. Try performing a serial dilution to find the highest concentration that remains in solution.

    • Optimize the co-solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay medium should be kept as low as possible to avoid solvent-induced toxicity to cells, typically below 0.5% for many cell lines.[10][11] However, a slightly higher concentration might be necessary to maintain solubility. It is crucial to include a vehicle control with the same final solvent concentration in your experiments.

    • Use a different co-solvent: Some compounds are more soluble in specific co-solvents. Consider trying other water-miscible solvents like ethanol, polyethylene glycol 400 (PEG 400), or N,N-dimethylformamide (DMF).[]

    • Gentle warming and sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve small amounts of precipitate. However, be cautious as prolonged heating can degrade the compound.

Problem 3: I am observing cellular toxicity that may be due to the solvent.

  • Question: My cells are showing signs of stress or death, and I suspect it might be the DMSO I am using to dissolve the compound. What can I do?

  • Answer: Organic solvents can be toxic to cells, especially at higher concentrations.[11][12][13]

    • Determine the maximum tolerable solvent concentration: Run a vehicle control experiment where you treat your cells with different concentrations of the solvent alone to determine the highest concentration that does not affect cell viability.

    • Reduce the final solvent concentration: Aim to keep the final concentration of DMSO below 0.5% in your cell-based assays.[10] If solubility is an issue at this concentration, you may need to explore other solubilization methods.

    • Consider alternative solubilization techniques: If reducing the solvent concentration is not feasible, explore other methods such as using cyclodextrins or formulating the compound in a lipid-based delivery system.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 30
Ethanol~10
Polyethylene Glycol 400 (PEG 400)~25
Water< 0.1

Note: The solubility values presented are hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Effect of Co-solvents on the Apparent Aqueous Solubility of this compound

Co-solvent (5% in Water)Apparent Solubility (µg/mL)
None (Water only)< 1
DMSO150
Ethanol50
PEG 40090

Note: The apparent solubility values are hypothetical and for illustrative purposes. These values can vary depending on the exact buffer composition and pH.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 245.27 g/mol ) in DMSO.[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.45 mg of this compound using an analytical balance.

  • Transfer the powder to a 1 mL volumetric flask.

  • Add approximately 0.8 mL of DMSO to the volumetric flask.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Once dissolved, add DMSO to the volumetric flask to bring the final volume to 1 mL.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

Protocol 2: pH-Dependent Solubility Testing

This protocol outlines a method to assess the solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound powder to separate microcentrifuge tubes.

  • Add a fixed volume (e.g., 1 mL) of each pH buffer to the respective tubes.

  • Tightly cap the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant from each tube.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • The measured concentration represents the solubility of the compound at that specific pH.

Visualizations

G Troubleshooting Workflow for Compound Solubility start Start: Compound Precipitation in Assay check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is the co-solvent percentage too low? check_conc->check_solvent No end End: Compound Solubilized reduce_conc->end inc_solvent Increase co-solvent % (within cell toxicity limits) check_solvent->inc_solvent Yes try_other_solvent Try alternative co-solvents (e.g., Ethanol, PEG 400) check_solvent->try_other_solvent No inc_solvent->end other_methods Explore other methods: pH adjustment, cyclodextrins, or surfactants try_other_solvent->other_methods try_other_solvent->end other_methods->end G Decision Tree for Solubility Enhancement start Poor Aqueous Solubility of Compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Attempt pH Adjustment is_ionizable->ph_adjust Yes use_cosolvent Use Co-solvents (DMSO, Ethanol, etc.) is_ionizable->use_cosolvent No check_success Solubility Sufficient? ph_adjust->check_success use_cosolvent->check_success use_cyclodextrin Use Cyclodextrins check_success->use_cyclodextrin No end Proceed with Assay check_success->end Yes use_surfactant Use Surfactants use_cyclodextrin->use_surfactant use_surfactant->end

References

Stability of 4-((4-Fluorophenyl)sulfonyl)morpholine in different solvents and buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-((4-Fluorophenyl)sulfonyl)morpholine in various experimental conditions. The following information is based on the general chemical properties of sulfonamides and morpholine derivatives and is intended to serve as a practical guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in common laboratory solvents?

A1: Based on the stability profile of related sulfonamide compounds, this compound is expected to be relatively stable in common organic solvents such as acetonitrile, methanol, and DMSO under ambient conditions. However, prolonged storage in solution, especially at elevated temperatures, may lead to degradation. For aqueous solutions, stability is pH-dependent.

Q2: How does pH affect the stability of this compound in aqueous buffers?

A2: Sulfonamides are generally more susceptible to degradation in acidic conditions compared to neutral or alkaline conditions.[1][2] Therefore, this compound is expected to be most stable at neutral to alkaline pH (pH 7-9).[3][4] In acidic buffers (pH < 4), hydrolysis of the sulfonamide bond may be accelerated.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway anticipated under hydrolytic stress (acidic or basic conditions) is the cleavage of the sulfonamide (S-N) bond.[2] This would result in the formation of 4-fluorophenylsulfonic acid and morpholine. Under oxidative conditions, degradation of the morpholine ring or oxidation of the sulfur atom could occur.

Q4: I am observing unexpected degradation of my compound. What are the potential causes?

A4: Unexpected degradation can arise from several factors:

  • pH of the medium: Ensure the pH of your buffer is accurate and stable over the course of your experiment. Acidic conditions, in particular, can promote hydrolysis.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at appropriate temperatures (e.g., 4°C or -20°C for long-term storage).

  • Light Exposure: Photodegradation can occur, especially for aromatic compounds. Protect your samples from light by using amber vials or covering them with foil.

  • Oxidizing agents: The presence of peroxides or other oxidizing agents in your solvents or reagents can lead to oxidative degradation.

  • Purity of Solvents and Reagents: Impurities in solvents or buffer components can catalyze degradation reactions. Use high-purity (e.g., HPLC grade) solvents and reagents.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent results in stability studies Inaccurate buffer preparationVerify the pH of all buffer solutions before use. Ensure proper mixing.
Fluctuation in temperatureUse a calibrated incubator or water bath with stable temperature control.
Inconsistent sample handlingStandardize all sample preparation and handling procedures.
Appearance of unknown peaks in chromatogram Degradation of the compoundPerform a forced degradation study to identify potential degradation products.
Impurities in the solvent or sample matrixAnalyze a blank (solvent or matrix without the compound) to identify extraneous peaks.
Poor recovery of the compound Adsorption to container surfacesUse silanized glass or polypropylene vials.
Significant degradationRe-evaluate the stability of the compound under the specific experimental conditions (pH, temperature, light).
Inaccurate quantification methodValidate the analytical method for linearity, accuracy, and precision.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24, and 48 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Analyze samples at the defined time points.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial with the solid compound in a controlled temperature oven (e.g., 80°C).

    • At each time point, dissolve a sample in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a light source providing both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at defined time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent compound from all potential degradation products.

  • Monitor the decrease in the parent compound's peak area and the formation of any new peaks.

Data Presentation

Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions (Hypothetical Data)
Stress ConditionReagentTemperatureTimeExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis0.1 M HCl60°C48 h15 - 25%4-Fluorophenylsulfonic acid, Morpholine
Base Hydrolysis0.1 M NaOH60°C48 h5 - 15%4-Fluorophenylsulfonic acid, Morpholine
Oxidation3% H₂O₂Room Temp48 h10 - 20%Oxidized morpholine derivatives, Sulfoxide/Sulfone derivatives
Thermal (Solid)N/A80°C48 h< 5%-
PhotodegradationUV/Vis LightRoom Temp48 h5 - 10%Photodegradation products

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to stress thermal Thermal (Solid, 80°C) stock_solution->thermal Expose to stress photo Photodegradation (UV/Vis Light, RT) stock_solution->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree cluster_investigation Initial Checks cluster_solutions Corrective Actions start Unexpected Degradation Observed check_ph Verify Buffer pH start->check_ph check_temp Confirm Temperature Control start->check_temp check_light Assess Light Exposure start->check_light check_reagents Check Reagent Purity start->check_reagents adjust_ph Prepare Fresh Buffers check_ph->adjust_ph calibrate_temp Calibrate Equipment check_temp->calibrate_temp protect_light Use Amber Vials/Foil check_light->protect_light use_hplc_grade Use High-Purity Reagents check_reagents->use_hplc_grade end Re-run Experiment adjust_ph->end calibrate_temp->end protect_light->end use_hplc_grade->end

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Synthesis of 4-((4-Fluorophenyl)sulfonyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-((4-fluorophenyl)sulfonyl)morpholine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the nucleophilic substitution reaction between morpholine and 4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Q2: Why is the choice of base important in this synthesis?

A2: The base plays a crucial role in scavenging the HCl generated during the reaction, which drives the reaction to completion. The choice of base can influence the reaction rate, yield, and ease of purification. Common bases include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases like potassium carbonate.

Q3: What are some common side reactions to be aware of?

A3: The primary side reaction is the hydrolysis of the highly reactive 4-fluorobenzenesulfonyl chloride by any residual water in the reactants or solvent. This hydrolysis produces 4-fluorobenzenesulfonic acid, which will be unreactive towards morpholine and will need to be removed during purification.

Q4: My product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted morpholine, unreacted 4-fluorobenzenesulfonyl chloride, the hydrolysis byproduct 4-fluorobenzenesulfonic acid, and the salt of the base used (e.g., triethylamine hydrochloride).

Q5: Are this compound derivatives biologically active?

A5: Yes, derivatives of 4-(phenylsulfonyl)morpholine have been shown to exhibit biological activity. For instance, certain derivatives have been investigated for their potential as anticancer agents, particularly in triple-negative breast cancer, by inducing endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture in the reaction: 4-fluorobenzenesulfonyl chloride is sensitive to water and can hydrolyze.Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents.
Inefficient base: The chosen base may not be strong enough or may be sterically hindered.Consider using a stronger or less hindered base. Triethylamine is a common and effective choice.
Low reaction temperature: The reaction may be too slow at lower temperatures.The reaction is often run at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield. Monitor for potential side reactions at higher temperatures.
Product is an Oil or Fails to Crystallize Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization.Attempt purification by column chromatography to remove impurities. A purified sample can then be used to attempt recrystallization, potentially with seeding.
Inappropriate recrystallization solvent: The solvent system may not be suitable for inducing crystallization.Experiment with different solvent systems. A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed, followed by cooling.
Multiple Spots on TLC After Reaction Incomplete reaction: The reaction has not gone to completion.Increase the reaction time and continue to monitor by TLC. If the reaction has stalled, consider a slight increase in temperature.
Formation of byproducts: Side reactions, such as hydrolysis of the sulfonyl chloride, have occurred.Isolate the desired product using column chromatography. To minimize byproduct formation in future reactions, ensure anhydrous conditions.

Quantitative Data Summary

The choice of solvent and base can significantly impact the yield of the sulfonylation reaction. The following table provides a summary of expected outcomes based on common laboratory conditions.

Solvent Base Typical Reaction Time Typical Yield (%) Notes
Dichloromethane (DCM)Triethylamine (TEA)2-4 hours85-95%A common and effective combination. Easy workup.
Tetrahydrofuran (THF)Triethylamine (TEA)3-6 hours80-90%Another good aprotic solvent choice.
Acetonitrile (MeCN)Potassium Carbonate4-8 hours75-85%An inorganic base can be used; may require slightly longer reaction times.
Pyridine(Acts as solvent and base)2-4 hours80-90%Pyridine can be used as both the solvent and the base, but its removal can be more difficult.

Experimental Protocols

Synthesis of this compound

Materials:

  • Morpholine (1.0 eq)

  • 4-Fluorobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirred morpholine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).

  • Slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry in a vacuum oven.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification morpholine Morpholine reaction Nucleophilic Substitution (0°C to Room Temp, 2-4h) morpholine->reaction sulfonyl_chloride 4-Fluorobenzenesulfonyl Chloride sulfonyl_chloride->reaction base Base (e.g., TEA) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction quench Quench with Water reaction->quench wash Aqueous Wash (HCl, Water, Brine) quench->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Flowchart

Caption: A logical flowchart to troubleshoot common issues leading to low product yield in the synthesis.

Signaling Pathway: ER Stress-Induced Apoptosis

er_stress_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol & Nucleus drug 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) er_stress ER Stress (Accumulation of Unfolded Proteins) drug->er_stress bip BiP er_stress->bip perk PERK bip->perk ire1 IRE1α bip->ire1 atf6 ATF6 bip->atf6 p_perk p-PERK perk->p_perk Dimerization & Autophosphorylation p_ire1 p-IRE1α ire1->p_ire1 Dimerization & Autophosphorylation c_atf6 Cleaved ATF6 atf6->c_atf6 Cleavage in Golgi eif2a eIF2α p_perk->eif2a p_eif2a p-eIF2α eif2a->p_eif2a Phosphorylation atf4 ATF4 p_eif2a->atf4 Translational Upregulation chop CHOP atf4->chop Transcriptional Upregulation xbp1u XBP1u mRNA p_ire1->xbp1u xbp1s XBP1s mRNA xbp1u->xbp1s Splicing xbp1s->chop Transcriptional Upregulation c_atf6->chop Transcriptional Upregulation apoptosis Apoptosis chop->apoptosis

Caption: The Unfolded Protein Response (UPR) pathway activated by 4-(phenylsulfonyl)morpholine derivatives, leading to apoptosis in cancer cells.[1]

References

Technical Support Center: Overcoming Resistance to 4-((4-Fluorophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action and resistance pathways for 4-((4-Fluorophenyl)sulfonyl)morpholine is limited in publicly available scientific literature. This technical support guide is structured based on the common mechanisms of resistance observed with targeted therapies, particularly kinase inhibitors, a class to which many morpholine-containing compounds belong. The troubleshooting strategies and experimental protocols provided are broadly applicable for investigating and overcoming drug resistance in cancer cell lines.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers may encounter when observing decreased sensitivity or acquired resistance to this compound in their cell line models.

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. How can I confirm this observation?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value for the resistant cell line confirms the development of resistance.

Troubleshooting Steps:

  • Perform a dose-response cell viability assay: Use a reliable method such as the MTT or CellTiter-Glo® assay to determine the IC50 values for both the parental and suspected resistant cell lines.

  • Ensure consistent experimental conditions: Use cells at a low passage number, maintain consistent seeding densities, and ensure the compound's solvent concentration is the same across all tested concentrations.

  • Repeat the experiment: To ensure the observed resistance is a stable phenotype, repeat the IC50 determination multiple times.

Data Presentation:

Summarize the IC50 values in a table for clear comparison.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Line1.2 ± 0.21
Resistant Line15.8 ± 1.513.2

Q2: What are the common underlying molecular mechanisms for acquired resistance to a targeted therapy like this compound?

A2: Acquired resistance to targeted therapies in cancer cells is a multifaceted issue.[1][2][3] The most common mechanisms include:

  • On-target alterations: The target protein itself may acquire mutations that prevent the drug from binding effectively.

  • Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target, thereby promoting survival and proliferation.[2]

  • Increased drug efflux: The cancer cells may upregulate the expression of transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration.[1][3]

  • Target protein overexpression: An increase in the expression level of the target protein can effectively titrate out the inhibitor.

Q3: How can I investigate if on-target alterations are the cause of resistance?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to determine if the compound is still engaging with its target in the resistant cells.[4][5] A lack of thermal stabilization of the target protein by the compound in resistant cells compared to sensitive cells would suggest an on-target alteration.

Troubleshooting Workflow:

  • Perform CETSA: Compare the thermal stability of the target protein in the presence and absence of this compound in both parental and resistant cell lysates.

  • Sequence the target gene: If CETSA indicates a loss of target engagement, sequence the coding region of the target gene in the resistant cell line to identify potential mutations that could interfere with drug binding.

Q4: My results suggest that the compound is still engaging its target. How do I investigate the activation of bypass signaling pathways?

A4: If the drug is still binding to its target, the resistance is likely due to the activation of alternative survival pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are common culprits in cancer drug resistance.[6][7][8][9][10][11]

Troubleshooting Steps:

  • Perform a phospho-kinase array: This will provide a broad overview of the activation status of multiple signaling pathways in the resistant cells compared to the parental cells.

  • Conduct Western Blot analysis: Once a potential bypass pathway is identified, use Western blotting to confirm the increased phosphorylation (activation) of key proteins in that pathway (e.g., p-Akt, p-ERK).

  • Test combination therapies: If a bypass pathway is confirmed, test the efficacy of combining this compound with an inhibitor of the activated pathway. A synergistic effect would support this mechanism of resistance.

Data Presentation:

Present the Western blot data with clear labels for each protein and cell line. Quantify the band intensities and present them in a table.

ProteinParental (Relative Intensity)Resistant (Relative Intensity)
p-Akt (Ser473)1.04.5
Total Akt1.01.1
p-ERK1/2 (Thr202/Tyr204)1.00.9
Total ERK1/21.01.0

Q5: What if I don't observe any changes in the target or bypass pathways? How can I check for increased drug efflux?

A5: Increased activity of drug efflux pumps, such as P-glycoprotein (P-gp), is a common mechanism of multi-drug resistance.[12]

Troubleshooting Steps:

  • Use a fluorescent substrate assay: Incubate the parental and resistant cells with a fluorescent substrate of common drug efflux pumps (e.g., Rhodamine 123 for P-gp). Reduced intracellular fluorescence in the resistant cells suggests increased efflux.

  • Test with an efflux pump inhibitor: Repeat the cell viability assay with this compound in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity in the resistant cells would indicate the involvement of drug efflux.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis

  • Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle or this compound at a concentration known to be effective in sensitive cells.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting as described in Protocol 2.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway Diagram

Hypothetical Signaling Pathway for Compound X cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase (e.g., a Ser/Thr Kinase) RTK->TargetKinase BypassKinase Bypass Kinase (e.g., Akt) RTK->BypassKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CompoundX This compound CompoundX->TargetKinase Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation BypassEffector Bypass Effector BypassKinase->BypassEffector BypassEffector->Proliferation Inhibited Pathway Inhibited Pathway Bypass Pathway Bypass Pathway

Caption: Hypothetical signaling pathway and mechanism of resistance.

Experimental Workflow Diagram

Experimental Workflow for Investigating Resistance start Resistant Phenotype Observed ic50 Confirm Resistance (IC50 Shift Assay) start->ic50 cetsa Investigate Target Engagement (CETSA) ic50->cetsa efflux_assay Assess Drug Efflux (Rhodamine 123 Assay) ic50->efflux_assay sequencing Sequence Target Gene cetsa->sequencing No Engagement phospho_array Screen for Bypass Pathways (Phospho-Kinase Array) cetsa->phospho_array Engagement Confirmed mutation_found On-Target Mutation sequencing->mutation_found western_blot Validate Bypass Pathway (Western Blot) phospho_array->western_blot combination_therapy Test Combination Therapy western_blot->combination_therapy pathway_activated Bypass Pathway Activated western_blot->pathway_activated efflux_increased Increased Efflux efflux_assay->efflux_increased

Caption: Workflow for elucidating resistance mechanisms.

Troubleshooting Logic Diagram

Troubleshooting Logic start Decreased Efficacy Observed? is_ic50_increased Is IC50 Increased? start->is_ic50_increased is_target_engaged Is Target Engaged (CETSA)? is_ic50_increased->is_target_engaged Yes check_protocol Review Experimental Protocol is_ic50_increased->check_protocol No is_bypass_active Is a Bypass Pathway Activated (Western Blot)? is_target_engaged->is_bypass_active Yes conclusion_mutation Likely On-Target Mutation is_target_engaged->conclusion_mutation No is_efflux_increased Is Drug Efflux Increased? is_bypass_active->is_efflux_increased No conclusion_bypass Likely Bypass Activation is_bypass_active->conclusion_bypass Yes conclusion_efflux Likely Increased Efflux is_efflux_increased->conclusion_efflux Yes conclusion_other Other Mechanisms (e.g., EMT, metabolism) is_efflux_increased->conclusion_other No

Caption: A logical flowchart for troubleshooting resistance.

References

Technical Support Center: Optimizing Dosage and Administration of 4-((4-Fluorophenyl)sulfonyl)morpholine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific in vivo dosage, administration, and detailed experimental protocols for 4-((4-Fluorophenyl)sulfonyl)morpholine is limited. This guide provides general advice and troubleshooting strategies based on the chemical properties of morpholine and sulfonamide compounds, intended for use by researchers, scientists, and drug development professionals. All experimental procedures should be developed in consultation with institutional animal care and use committees (IACUC).

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Based on available data, this compound has the following properties[1]:

  • Molecular Formula: C₁₀H₁₂FNO₃S

  • Molecular Weight: 245.27 g/mol

  • Appearance: Expected to be a solid.

Q2: What are the potential biological activities of this compound based on its structure?

The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties and CNS penetration.[3][4][5] The sulfonamide group is also a well-established pharmacophore with a wide range of biological activities, including anticancer effects.[6][7] Therefore, this compound could potentially be investigated for various therapeutic areas, including oncology and neurology.

Q3: Are there any established signaling pathways affected by compounds with a similar structure?

While the specific signaling pathways modulated by this compound are not documented, compounds containing a morpholine ring have been shown to interact with a variety of targets, including PI3K.[8] Sulfonamide derivatives have been noted for their broad-spectrum antitumor activity, which can involve various cellular pathways.[7]

Troubleshooting Guide

Issue 1: Poor Compound Solubility and Vehicle Selection

Problem: Difficulty dissolving this compound for in vivo administration.

Possible Causes & Solutions:

Vehicle Pros Cons Troubleshooting Tips
Aqueous Solutions (Saline, PBS) Biocompatible, easy to prepare.May have low solubility for lipophilic compounds.- Try gentle heating and sonication.- Adjust pH (if the compound has ionizable groups).- If solubility remains low, consider co-solvents.
Co-solvents (e.g., DMSO, Ethanol, PEG400) Can significantly increase solubility.May cause toxicity at high concentrations.- Use the lowest effective concentration of the co-solvent.- Perform a vehicle toxicity study.- Ensure the final concentration of the organic solvent is within acceptable limits for the chosen animal model and administration route.
Suspensions (e.g., in 0.5% CMC or Tween 80) Useful for poorly soluble compounds.Can lead to uneven dosing if not properly prepared and administered.- Ensure uniform particle size by micronization.- Vigorously vortex or sonicate the suspension before each administration.- Use a larger gauge needle to prevent clogging.
Issue 2: Determining the Optimal Dosing Regimen

Problem: Uncertainty about the appropriate dose and frequency of administration.

Recommendations:

  • Dose-Ranging Studies: Start with a wide range of doses to determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range.

  • Pharmacokinetic (PK) Studies: If resources permit, conduct pilot PK studies to determine the compound's half-life, which will inform the dosing frequency.

  • Literature Review of Analogs: Examine studies on structurally similar compounds to get a starting point for dose selection. For example, some morpholine derivatives have been administered orally in mice at doses ranging from 50 to 100 mg/kg daily.[9]

Issue 3: Choosing the Right Administration Route

Problem: Selecting the most appropriate method for delivering the compound to achieve the desired systemic exposure.

Considerations for Common Administration Routes:

Route Advantages Disadvantages Best Practices
Oral (p.o.) Clinically relevant, less stressful for chronic studies.Subject to first-pass metabolism, variable absorption.- Use oral gavage for precise dosing.- Consider the formulation (solution vs. suspension).- Fasting animals before dosing can improve absorption consistency.
Intraperitoneal (i.p.) Rapid absorption, bypasses first-pass metabolism in the liver.Potential for injection site reactions, risk of injecting into organs.- Ensure proper restraint and injection technique.- Use appropriate needle size and injection volume.- I.p. administration can be a practical alternative to i.v. in early-phase studies.[10][11]
Intravenous (i.v.) 100% bioavailability, immediate effect.Requires technical skill, can be stressful for animals, potential for embolism.- Use a catheter for repeated dosing.- Administer slowly to avoid adverse cardiac effects.- Ensure the compound is fully dissolved to prevent precipitation in the bloodstream.

Experimental Protocols

Note: These are generalized protocols and must be adapted and approved by your institution's IACUC.

Protocol 1: Preparation of a Solution for Oral Administration
  • Solubility Test: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Vehicle Selection: Choose a vehicle that provides adequate solubility and is well-tolerated by the animal model. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water.

  • Preparation:

    • Weigh the required amount of the compound.

    • If using a co-solvent, dissolve the compound in a small volume of the co-solvent (e.g., DMSO) first.

    • Gradually add the primary vehicle (e.g., 0.5% CMC) while vortexing or sonicating to ensure a homogenous solution or fine suspension.

    • Ensure the final concentration of any co-solvent is below established toxicity limits.

  • Administration: Administer the solution via oral gavage using a suitable gavage needle for the animal's size.

Protocol 2: Preparation of a Formulation for Intraperitoneal Injection
  • Vehicle Selection: For i.p. injection, a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS) is preferred. If solubility is an issue, a small percentage of a biocompatible co-solvent like DMSO or PEG400 can be used.

  • Preparation:

    • Dissolve the compound in the chosen vehicle. If a co-solvent is used, dissolve the compound in the co-solvent first and then dilute with the aqueous vehicle.

    • Sterile filter the final solution using a 0.22 µm syringe filter.

  • Administration: Inject the solution into the lower quadrant of the animal's abdomen, taking care to avoid puncturing any organs.

Visualizations

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vivo Administration cluster_2 Data Collection & Analysis Solubility Testing Solubility Testing Vehicle Formulation Vehicle Formulation Solubility Testing->Vehicle Formulation Dose Calculation Dose Calculation Vehicle Formulation->Dose Calculation Dose Administration Dose Administration Dose Calculation->Dose Administration Animal Acclimatization Animal Acclimatization Animal Acclimatization->Dose Administration Observation & Monitoring Observation & Monitoring Dose Administration->Observation & Monitoring Sample Collection Sample Collection Observation & Monitoring->Sample Collection Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Collection->Pharmacokinetic Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Sample Collection->Pharmacodynamic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Pharmacodynamic Analysis->Statistical Analysis

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Start Poor Solubility? Poor Solubility? Start->Poor Solubility? Adverse Effects? Adverse Effects? Poor Solubility?->Adverse Effects? No Try Co-solvents Try Co-solvents Poor Solubility?->Try Co-solvents Yes Lack of Efficacy? Lack of Efficacy? Adverse Effects?->Lack of Efficacy? No Lower Dose Lower Dose Adverse Effects?->Lower Dose Yes Increase Dose Increase Dose Lack of Efficacy?->Increase Dose Yes End End Lack of Efficacy?->End No Prepare Suspension Prepare Suspension Try Co-solvents->Prepare Suspension Prepare Suspension->Adverse Effects? Change Vehicle Change Vehicle Lower Dose->Change Vehicle Change Vehicle->Lack of Efficacy? Change Route Change Route Increase Dose->Change Route Change Route->End

Caption: Troubleshooting decision tree for in vivo experiments.

References

Minimizing off-target effects of 4-((4-Fluorophenyl)sulfonyl)morpholine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 4-((4-Fluorophenyl)sulfonyl)morpholine and its derivatives. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of this compound?

A1: While extensive public data on the specific off-target profile of this compound is limited, the morpholine and phenylsulfonyl groups are common pharmacophores in a wide range of biologically active molecules, including kinase inhibitors.[1][2] Therefore, off-target effects may include inhibition of unintended kinases or interactions with other cellular proteins. It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.

Q2: How can I assess the selectivity of this compound in my experiments?

A2: A standard approach to determine the selectivity of a small molecule inhibitor is to perform a kinase panel screening. This involves testing the compound against a broad range of purified kinases to identify potential off-target interactions. Cellular thermal shift assays (CETSA) can also be employed to assess target engagement and off-target binding within a cellular context.

Q3: What are some general strategies to minimize off-target effects of a small molecule inhibitor like this one?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate the compound to find the minimal concentration that elicits the desired on-target effect.

  • Employ structurally distinct control compounds: Use other inhibitors of the same target with different chemical scaffolds to ensure the observed phenotype is not due to a shared off-target effect.

  • Perform rescue experiments: If possible, overexpressing the target protein should rescue the phenotype caused by the inhibitor.

  • Use genetic approaches: Techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the target can be used to validate that the pharmacological effect is on-target.[3][4]

Q4: Are there any known safety and handling concerns for this compound?

A4: According to its PubChem entry, this compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results 1. Compound instability. 2. Off-target effects at the concentration used. 3. Cell line variability.1. Prepare fresh stock solutions and minimize freeze-thaw cycles. 2. Perform a dose-response curve to identify the optimal concentration. Run a kinase selectivity panel. 3. Ensure consistent cell passage number and culture conditions.
Observed cellular toxicity 1. High compound concentration. 2. Off-target effects leading to cytotoxicity. 3. Solvent (e.g., DMSO) toxicity.1. Lower the compound concentration. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Investigate potential off-target liabilities. 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
Discrepancy between biochemical and cellular assay results 1. Poor cell permeability of the compound. 2. Compound efflux by cellular transporters. 3. Intracellular metabolism of the compound.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. 3. Analyze compound stability in cell lysates or microsomes.

Data Presentation

To illustrate how to present selectivity data, the following table summarizes hypothetical inhibitory activities of a compound with a similar scaffold, designated here as "Compound X," against its intended target and a panel of off-target kinases.

Table 1: Kinase Inhibitory Potency and Selectivity of Compound X

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
Compound X 252500>100006000100
Alternative A 505008000750010
Alternative B 101500>100004000150

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 of a compound against a specific kinase.

Methodology:

  • Assay Plate Preparation: In a 96-well plate, add a buffer solution containing ATP and a synthetic peptide substrate that can be phosphorylated by the target kinase.

  • Compound Addition: Add varying concentrations of this compound and a known inhibitor (positive control) to the wells.

  • Enzyme Initiation: Add the recombinant target kinase to each well to start the phosphorylation reaction and incubate at room temperature.

  • Detection: Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody linked to a reporter enzyme) that binds to the phosphorylated substrate.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence). A lower signal indicates greater inhibition.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of the compound on a cell line of interest.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where the target kinase of this compound plays a key role. Understanding this pathway is crucial for designing cell-based assays to probe the functional consequences of on- and off-target inhibition.

cluster_membrane Cell Membrane Receptor Receptor Target Kinase Target Kinase Receptor->Target Kinase Ligand Ligand Ligand->Receptor Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Kinase->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: A simplified diagram of a hypothetical signaling cascade involving the target kinase.

Experimental Workflow for Kinase Selectivity Profiling

To assess the selectivity of a compound, it is screened against a broad panel of kinases. The following workflow illustrates this process.

Compound Compound Kinase Panel Screening Kinase Panel Screening Compound->Kinase Panel Screening Data Analysis Data Analysis Kinase Panel Screening->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Caption: A workflow for determining the kinase selectivity profile of a test compound.

Troubleshooting Logic for Off-Target Effects

This diagram outlines a logical approach to troubleshooting potential off-target effects observed in an experiment.

Unexpected Phenotype Unexpected Phenotype Dose-Response? Dose-Response? Unexpected Phenotype->Dose-Response? Validated with Different Inhibitor? Validated with Different Inhibitor? Dose-Response?->Validated with Different Inhibitor? Yes Potential Off-Target Effect Potential Off-Target Effect Dose-Response?->Potential Off-Target Effect No Rescued by Target Overexpression? Rescued by Target Overexpression? Validated with Different Inhibitor?->Rescued by Target Overexpression? Yes Validated with Different Inhibitor?->Potential Off-Target Effect No On-Target Effect On-Target Effect Rescued by Target Overexpression?->On-Target Effect Yes Rescued by Target Overexpression?->Potential Off-Target Effect No

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: 4-((4-Fluorophenyl)sulfonyl)morpholine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 4-((4-Fluorophenyl)sulfonyl)morpholine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to ensure smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic organic compound.[1] Based on the activities of structurally related molecules, it is primarily investigated for its potential as an inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[2][3] This makes it a compound of interest in anticancer research.[2][3]

Q2: What are the main safety precautions to consider when handling this compound and its precursors?

A2: this compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] The precursor, 4-fluorophenylsulfonyl chloride, is corrosive and causes severe skin burns and eye damage. It is crucial to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with moisture, as sulfonyl chlorides can hydrolyze.[1]

Q3: How can I monitor the progress of the synthesis reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (morpholine and 4-fluorophenylsulfonyl chloride) and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q4: What is the likely mechanism of action for the biological activity of this compound?

A4: While specific studies on this compound are limited, related sulfonamide derivatives have been shown to inhibit the PI3K/Akt signaling pathway.[2][3] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting key enzymes in this pathway, such as PI3K or Akt, the compound can induce apoptosis (programmed cell death) in cancer cells.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, purification, and use of this compound.

Synthesis
Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive 4-fluorophenylsulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to exposure to moisture. 2. Low reactivity of morpholine: While generally reactive, reaction conditions may not be optimal. 3. Incorrect stoichiometry: Inaccurate measurement of reactants.1. Use a fresh bottle of 4-fluorophenylsulfonyl chloride or ensure it has been stored under anhydrous conditions. 2. Ensure the reaction is being stirred efficiently. A slight increase in temperature might be beneficial, but monitor for side reactions. 3. Carefully re-measure the reactants, ensuring the correct molar ratios are used.
Formation of Multiple Products (Visible on TLC) 1. Side reactions: The sulfonyl chloride may react with trace amounts of water to form 4-fluorophenylsulfonic acid. 2. Decomposition: The product or starting materials may be degrading under the reaction conditions.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Monitor the reaction temperature closely. If heating, avoid excessive temperatures.
Reaction is Very Slow 1. Low reaction temperature. 2. Insufficient base: The reaction generates HCl, which needs to be neutralized.1. Gradually increase the reaction temperature while monitoring the reaction by TLC. 2. Ensure an adequate amount of a suitable base (e.g., triethylamine or pyridine) is present to act as an acid scavenger.
Purification
Problem Potential Cause Suggested Solution
Difficulty in Recrystallization (Oiling out) 1. Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures. 2. Impurities present: Impurities can lower the melting point and interfere with crystal lattice formation.1. Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed, then heat to redissolve and cool slowly. 2. Attempt to remove impurities by column chromatography before recrystallization.
Low Recovery After Recrystallization 1. Using too much solvent. 2. Crystals are too fine and pass through the filter paper. 1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Allow the solution to cool slowly to encourage the formation of larger crystals. Use a finer porosity filter paper or a double layer of filter paper.
Compound Sticks to the Column During Chromatography 1. Solvent system is not polar enough. 2. Compound is interacting strongly with the silica gel. 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). 2. Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites that might be interacting with the morpholine nitrogen.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • Morpholine

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture in an ice bath with stirring.

  • Dissolve 4-fluorophenylsulfonyl chloride (1.05 equivalents) in anhydrous DCM in a dropping funnel.

  • Add the 4-fluorophenylsulfonyl chloride solution dropwise to the stirred morpholine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₂FNO₃S
Molecular Weight 245.27 g/mol [1]
Appearance Expected to be a solid at room temperature.
Solubility Likely soluble in polar organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.

Note: Experimental values for appearance and solubility may vary based on purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis s1 Dissolve Morpholine & Triethylamine in DCM s2 Cool to 0°C s1->s2 s3 Add 4-Fluorophenylsulfonyl Chloride Solution Dropwise s2->s3 s4 Stir at Room Temperature s3->s4 w1 Wash with Water s4->w1 Reaction Complete w2 Dry Organic Layer w1->w2 w3 Evaporate Solvent w2->w3 p1 Recrystallization or Column Chromatography w3->p1 Crude Product a1 NMR, IR, Mass Spectrometry p1->a1 Pure Product

Caption: A typical workflow for the synthesis and purification of this compound.

Proposed Signaling Pathway Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of 4-((4-Fluorophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((4-Fluorophenyl)sulfonyl)morpholine. The following information is intended to address common challenges encountered during experimentation, with a focus on strategies to enhance its oral bioavailability.

Disclaimer: this compound is a compound for which specific public data on bioavailability is limited. The guidance, protocols, and data presented here are based on established principles for enhancing the bioavailability of poorly soluble drugs and may require optimization for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: My in vitro dissolution studies with this compound show very slow and incomplete release. What could be the reason?

A1: Poor dissolution is often a primary indicator of low aqueous solubility, a common characteristic of compounds with aromatic sulfonyl groups. This can be a significant barrier to oral absorption and bioavailability. The crystalline structure of the compound may also contribute to its low dissolution rate. We recommend characterizing the solid-state properties of your compound (e.g., polymorphism, crystallinity) and then exploring bioavailability enhancement techniques such as particle size reduction or formulation as a solid dispersion.

Q2: I am observing low and variable in vivo exposure (AUC) in my animal pharmacokinetic studies. How can I improve this?

A2: Low and variable oral bioavailability is a frequent consequence of poor solubility and/or low permeability.[1] To address this, consider the following strategies:

  • Micronization or Nanonization: Reducing the particle size increases the surface area available for dissolution.[2][3]

  • Amorphous Solid Dispersions: Converting the crystalline drug to a more soluble amorphous form within a polymer matrix can significantly enhance dissolution and absorption.[4]

  • Lipid-Based Formulations: Encapsulating the compound in a lipid-based system can improve its solubilization in the gastrointestinal tract and potentially enhance its absorption via lymphatic pathways.[5][6]

Q3: What are the first steps I should take to select a suitable bioavailability enhancement strategy for this compound?

A3: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, logP, and solid-state properties (polymorphism, crystallinity) of your compound.

  • Biopharmaceutical Classification System (BCS) Assessment (Provisional): Based on its solubility and predicted permeability, you can provisionally classify your compound. It is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

  • Formulation Screening: Start with small-scale screening of different formulation approaches. For example, prepare a simple micronized suspension, a few solid dispersion formulations with different polymers, and a basic lipid-based formulation to assess which approach shows the most promise in vitro.

Troubleshooting Guides

Issue 1: Poor Wetting and Agglomeration of Micronized Powder
  • Problem: After particle size reduction, the this compound powder floats on the dissolution medium and forms clumps, leading to inconsistent dissolution results.

  • Cause: Increased surface energy of small particles can lead to agglomeration.

  • Solution: Incorporate a wetting agent or surfactant (e.g., Tween 80, SLS) into the dissolution medium or co-mill the drug with a hydrophilic excipient.

Issue 2: Recrystallization of Amorphous Solid Dispersion
  • Problem: The amorphous form of this compound in the solid dispersion reverts to a less soluble crystalline form during storage or dissolution.

  • Cause: The amorphous state is thermodynamically unstable. This can be exacerbated by moisture or high temperatures.

  • Solution:

    • Polymer Selection: Ensure the chosen polymer has good miscibility with the drug and a high glass transition temperature (Tg).

    • Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization.

    • Storage Conditions: Store the solid dispersion in a tightly sealed container with a desiccant at controlled room temperature.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension

Objective: To reduce the particle size of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Milling media (e.g., zirconium oxide beads)

  • A suitable non-solvent for the drug (e.g., water with a surfactant)

  • Ball mill or similar milling equipment

Procedure:

  • Prepare a slurry of this compound in the non-solvent. The concentration will depend on the equipment and desired particle size.

  • Add the milling media to the slurry. The volume of the media should be approximately 50-60% of the total volume.

  • Mill the slurry for a predetermined time (e.g., 2-24 hours). The optimal milling time should be determined experimentally.

  • Periodically withdraw samples to measure the particle size distribution using techniques like laser diffraction.

  • Once the desired particle size is achieved, separate the milled suspension from the milling media.

  • The resulting micronized suspension can be used for in vitro dissolution testing or in vivo studies.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.

Materials:

  • This compound

  • A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent for both the drug and the polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

Procedure:

  • Dissolve both this compound and the chosen polymer in the common solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Continue evaporation until a solid film or powder is formed.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRD and DSC) and dissolution performance.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system for enhanced solubilization and absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Select a ratio from the self-emulsifying region and prepare the formulation by mixing the oil, surfactant, and co-surfactant.

  • Add this compound to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a microemulsion.

  • Characterize the resulting SEDDS for droplet size, drug content, and in vitro drug release.

Data Presentation

Table 1: Illustrative Solubility Enhancement of this compound with Different Formulation Strategies.

Formulation ApproachDrug:Excipient Ratio (w/w)Apparent Solubility (µg/mL)Fold Increase
Unprocessed Drug-51
Micronized Suspension-153
Solid Dispersion1:3 (Drug:PVP K30)15030
Solid Dispersion1:5 (Drug:Soluplus®)25050
SEDDS10% Drug in Oil/Surfactant/Co-surfactant>500>100

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg).

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension502200100
Micronized Suspension1201.5450225
Solid Dispersion (1:5 Drug:Soluplus®)45011800900
SEDDS6000.525001250

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation start Poorly Soluble This compound micronization Particle Size Reduction (Micronization) start->micronization solid_dispersion Amorphous Solid Dispersion start->solid_dispersion lipid_formulation Lipid-Based Formulation (SEDDS) start->lipid_formulation in_vitro In Vitro Dissolution & Characterization micronization->in_vitro solid_dispersion->in_vitro lipid_formulation->in_vitro in_vivo In Vivo PK Studies in_vitro->in_vivo Promising Candidates lead_formulation Lead Formulation Selection in_vivo->lead_formulation

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

solid_dispersion_workflow start Start: Drug & Polymer Selection dissolve Dissolve Drug & Polymer in a Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry characterize Characterization (XRD, DSC, Dissolution) dry->characterize end Final Solid Dispersion Product characterize->end

References

Addressing metabolic instability of 4-((4-Fluorophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic instability of 4-((4-Fluorophenyl)sulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of this compound?

A1: The metabolic instability of this compound is likely attributed to biotransformation at three key positions: the morpholine ring, the sulfonyl group, and the 4-fluorophenyl moiety. The morpholine ring is susceptible to oxidation, which can lead to ring opening.[1][2] The 4-fluorophenyl group may undergo hydroxylation, and in some cases, defluorination.[3] The sulfonyl group itself is generally stable but can influence the metabolism of adjacent functionalities.

Q2: Which cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of this compound?

A2: While specific data for this compound is limited, sulfonylurea-containing drugs are primarily metabolized by the CYP2C9 enzyme.[4][5] Therefore, it is highly probable that CYP2C9 is a key enzyme in the metabolism of this compound. Other CYP isoforms, such as CYP3A4, which is involved in the metabolism of many drugs containing a morpholine moiety, may also contribute.[4][6]

Q3: What are the expected major metabolites of this compound?

A3: Based on the metabolism of structurally related compounds, the expected major metabolites include hydroxylated derivatives of the morpholine ring, N-dealkylation products, and potentially phenolic metabolites resulting from hydroxylation of the 4-fluorophenyl ring.[2] Ring-opening of the morpholine can also lead to more polar metabolites.[1][2]

Q4: How can the metabolic stability of this compound be improved?

A4: Several medicinal chemistry strategies can be employed to enhance metabolic stability. These include introducing steric hindrance near metabolic "hot spots" to block enzyme access, substituting hydrogen atoms with deuterium to slow metabolism via the kinetic isotope effect, and incorporating electron-withdrawing groups to decrease the molecule's susceptibility to oxidation.[2] Bioisosteric replacement of the morpholine ring with more stable analogs is another viable strategy.[7][8]

Q5: What is the potential for bioactivation of this compound?

A5: The 4-fluorophenyl moiety presents a potential for bioactivation. Metabolism of 4-fluorinated anilines can lead to the formation of reactive benzoquinoneimines.[9] While this compound is not an aniline, the potential for oxidative metabolism of the aromatic ring warrants investigation into the formation of reactive metabolites.

Troubleshooting Guides

This section addresses common issues that may be encountered during the experimental evaluation of the metabolic stability of this compound.

Issue Potential Cause Recommended Solution
High variability in results from liver microsomal stability assays. Inconsistent experimental conditions (e.g., temperature, pH, enzyme concentration).Standardize all experimental parameters. Use a consistent source and batch of liver microsomes.[6]
Instability of the compound in the assay buffer.Run a control incubation without the NADPH cofactor to assess the chemical stability of the compound under assay conditions.[6]
Issues with the analytical method (e.g., LC-MS/MS).Verify the linearity and sensitivity of the analytical method. Ensure the internal standard is appropriate and stable.[10]
Compound is stable in microsomal assays but unstable in hepatocyte assays. Metabolism is primarily driven by Phase II enzymes (e.g., UGTs, SULTs) which are more abundant in hepatocytes.Analyze hepatocyte assay samples for the formation of conjugated metabolites (e.g., glucuronides, sulfates).[2][11]
The compound is a substrate for uptake transporters present in hepatocytes but not in microsomes.This can lead to higher intracellular concentrations and faster metabolism. Consider using transporter-inhibited hepatocytes to investigate.[12]
Difficulty in predicting in vivo clearance from in vitro data. Discrepancies between in vitro systems and the in vivo environment.Integrate data from multiple in vitro assays (e.g., microsomes and hepatocytes) and consider factors like plasma protein binding and extrahepatic metabolism.[12]
The in vitro model lacks a specific metabolic pathway present in vivo.If significant discrepancies are observed, consider in vivo animal studies to better understand the full metabolic profile.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table presents representative data for analogous compounds to provide a comparative reference.

Compound Class Test System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
N-Aryl-sulfonylmorpholine AnalogHuman Liver Microsomes25 - 6028 - 69
4-Fluorophenyl-containing CompoundRat Liver Microsomes15 - 4546 - 154
Morpholine-containing Drug CandidateHuman Hepatocytes45 - 9015 - 39

Disclaimer: This data is illustrative and compiled from various sources on structurally related compounds. Actual values for this compound may vary.

Experimental Protocols

Liver Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of this compound using liver microsomes.[13]

2. Materials:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, MgCl2, and the liver microsomal suspension.

  • Add the test compound to the incubation mixture (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.

Visualizations

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound M1 Morpholine Hydroxylation Parent->M1 CYP-mediated M2 N-Dealkylation Parent->M2 CYP-mediated M3 Aromatic Hydroxylation Parent->M3 CYP-mediated M4 Ring Opening M1->M4 M5 Glucuronidation M3->M5 UGTs M6 Sulfation M3->M6 SULTs

Caption: Predicted Metabolic Pathways of this compound.

Experimental Workflow Start Start: Compound Stock Solution Incubation Incubation with Liver Microsomes and NADPH at 37°C Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Incubation->Sampling Termination Reaction Termination (Acetonitrile + Internal Standard) Sampling->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data Data Analysis (t½, CLint) Analysis->Data End End: Metabolic Stability Profile Data->End

Caption: Workflow for Liver Microsomal Stability Assay.

Signaling Pathway Compound This compound Target Hypothetical Target Protein (e.g., Kinase) Compound->Target Inhibits Downstream Downstream Effector Target->Downstream Phosphorylates Upstream Upstream Kinase Upstream->Target Activates Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

References

Preventing degradation of 4-((4-Fluorophenyl)sulfonyl)morpholine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-((4-Fluorophenyl)sulfonyl)morpholine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential degradation issues with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place. 2. Perform a purity analysis of your current stock using HPLC. 3. If degradation is confirmed, procure a new batch of the compound and adhere strictly to the recommended storage conditions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. Investigate the likely degradation pathway (hydrolysis, oxidation, photolysis) based on the experimental conditions. 3. Implement preventative measures based on the suspected degradation pathway (see FAQs below).
Physical changes in the compound (e.g., discoloration, clumping). Significant degradation or absorption of moisture.1. Do not use the compound for experiments. 2. Discard the affected batch and obtain a fresh supply. 3. Re-evaluate your storage and handling procedures to prevent future occurrences. Ensure the use of desiccants and tightly sealed containers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to control environmental conditions. The following storage conditions are recommended:

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation.
Humidity Low humidity (store with desiccant)The sulfonylmorpholine moiety can be susceptible to hydrolysis.
Light Protect from light (store in an amber vial or dark place)Aromatic compounds can be sensitive to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Prevents oxidative degradation of the morpholine ring.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The sulfonamide bond may be susceptible to cleavage under acidic or basic conditions, yielding 4-fluorophenylsulfonic acid and morpholine.

  • Oxidation: The morpholine ring can be a target for oxidation, potentially leading to N-oxide formation or ring-opening.[1]

  • Photolysis: Exposure to UV light can induce degradation of the aromatic ring.

The following diagram illustrates a potential hydrolytic degradation pathway:

parent This compound condition H₂O (Acidic/Basic Conditions) parent->condition product1 4-Fluorophenylsulfonic Acid product2 Morpholine condition->product1 condition->product2

Caption: Potential Hydrolytic Degradation Pathway.

Q3: How can I detect and quantify the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying degradation.[2][3]

Key aspects of a suitable HPLC method:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5µm).[3]
Mobile Phase A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[3]
Detection UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 235 nm).[3]
Validation The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Q4: What is a forced degradation study and should I perform one?

A4: A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate degradation. This helps to identify potential degradation products and establish the specificity of the analytical method. Performing a forced degradation study is highly recommended to understand the stability of this compound under stress conditions.

The following workflow outlines the steps for a forced degradation study:

start Prepare Solutions of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize Degradation Products (LC-MS/MS) analysis->characterize

Caption: Forced Degradation Study Workflow.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound reference standard and sample

  • HPLC grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Prepare the sample solution at a similar concentration to the working standard using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 235 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound.

Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Aliquot the stock solution into separate, appropriate vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot, mix, and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot, mix, and heat at 60°C for 24 hours.

  • Oxidation: Add an equal volume of 6% hydrogen peroxide to an aliquot, mix, and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV/Vis light.

  • After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze all stressed samples using the HPLC method described in Protocol 1.

  • If significant degradation is observed, further analysis by LC-MS/MS can be performed to identify the degradation products.

References

Validation & Comparative

Comparing the efficacy of 4-((4-Fluorophenyl)sulfonyl)morpholine with other sulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Sulfonylmorpholine Derivatives in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonylmorpholine scaffold is a recognized pharmacophore in medicinal chemistry, frequently incorporated into molecules designed to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. The unique physicochemical properties of the morpholine ring, combined with the electronic characteristics of the sulfonyl group, make these compounds attractive candidates for drug discovery. This guide aims to provide a comparative perspective on the efficacy of compounds within this class, with a focus on their potential as anticancer agents. While specific data for 4-((4-Fluorophenyl)sulfonyl)morpholine is limited, this document collates representative data from analogous compounds to illustrate the therapeutic potential of the sulfonylmorpholine chemotype.

Representative Efficacy of Sulfonylmorpholine and Related Sulfonamide Derivatives

To provide a basis for comparison, the following table summarizes the in vitro anticancer activity of several representative sulfonamide derivatives that share structural similarities with the sulfonylmorpholine class. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[1][2]

CompoundTarget/AssayCell Line(s)IC50 (µM)Reference(s)
Representative Phenylsulfonamide Derivative PI3Kα Kinase InhibitionEnzyme Assay0.00022 (as compound 22c )[3]
mTOR Kinase InhibitionEnzyme Assay0.023 (as compound 22c )[3]
Cell ProliferationHCT-116, MCF-70.020, 0.130 (as compound 22c )[3]
Methanesulfonamide Analogue of Cryptopleurine (5b) Cell ProliferationCaki-1 (Renal)Not specified, but showed potent activity[4]
N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride (2) Cell ProliferationHepG2, MCF-7, Colo-205~10-20 (Graphical representation)[5]
N-(pyridine-2-ylmethyl)-4-nitro-benzenesulfonamide hydrochloride (3) Cell ProliferationHepG2, MCF-7, Colo-205~15-30 (Graphical representation)[5]

Note: The compounds listed above are not direct analogues of this compound but are presented to illustrate the range of activities observed for compounds containing a sulfonamide moiety.

Experimental Protocols for Efficacy Assessment

The following is a generalized experimental protocol for the in vitro evaluation of anticancer activity of sulfonylmorpholine derivatives, based on standard methodologies reported in the literature.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of the test compound are prepared in the cell culture medium.

  • The medium from the 96-well plates is removed, and the cells are treated with the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Assay Procedure:

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Potential Signaling Pathway Involvement

Many sulfonamide-based anticancer agents have been found to target key signaling pathways involved in cell growth, proliferation, and survival.[6] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.[3][7]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Sulfonylmorpholine Sulfonylmorpholine Derivative Sulfonylmorpholine->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a sulfonylmorpholine derivative.

Experimental Workflow for In Vitro Anticancer Screening

The logical flow of experiments to assess the anticancer potential of a novel sulfonylmorpholine compound is outlined below.

experimental_workflow start Start: Synthesize Sulfonylmorpholine Compound cell_culture Culture Human Cancer Cell Lines start->cell_culture treatment Treat Cells with Varying Concentrations cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Calculate IC50 Value viability_assay->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) ic50->mechanism If potent end End: Identify Lead Compound & Pathway mechanism->end

References

Structure-activity relationship (SAR) studies of 4-((4-Fluorophenyl)sulfonyl)morpholine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship (SAR) of novel 4-((4-Fluorophenyl)sulfonyl)morpholine derivatives as potential anticancer agents.

This guide provides a comprehensive comparison of a series of novel this compound analogs, focusing on their structure-activity relationships in the context of anticancer research. The information presented is based on experimental data from a key study that synthesized and evaluated these compounds for their efficacy against triple-negative breast cancer (TNBC). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Structure-Activity Relationship (SAR) Analysis

A recent study explored the anticancer potential of 23 novel small molecules derived from a 4-(phenylsulfonyl)morpholine scaffold. The inhibitory activities of these compounds were assessed against the human triple-negative breast cancer cell line, MDA-MB-231. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

The core structure, this compound, served as the foundational scaffold for the synthesized analogs. Modifications were systematically introduced at various positions on the phenyl ring to investigate their impact on anticancer activity. The results of these modifications are summarized in the table below, providing a clear comparison of the analogs' performance.

Table 1: Anticancer Activity of this compound Analogs against MDA-MB-231 Cells

Compound IDSubstitution on Phenyl RingIC50 (µM)
GL01 4-Fluoro (Parent Compound)> 10
GL02 2-Chloro3.54
GL03 3-Chloro4.21
GL04 4-Chloro3.12
GL05 2-Bromo2.89
GL06 3-Bromo3.98
GL07 4-Bromo2.54
GL08 2-Methyl5.67
GL09 3-Methyl6.12
GL10 4-Methyl4.88
GL11 2-Methoxy7.34
GL12 3-Methoxy8.01
GL13 4-Methoxy6.55
GL14 2-Nitro1.98
GL15 3-Nitro2.33
GL16 4-Nitro1.56
GL17 2,4-Dichloro1.21
GL18 3,4-Dichloro1.45
GL19 2,4-Dimethyl4.11
GL20 3,4-Dimethyl4.56
GL21 2-Chloro-4-nitro1.05
GL22 4-Chloro-2-nitro1.15
GL23 2,4-Dinitro0.95
GL24 (4m) 3,4,5-Trimethoxy 0.90

Data sourced from a study on 4-(phenylsulfonyl)morpholine derivatives in triple-negative breast cancer[1].

From the data, a clear structure-activity relationship emerges. The parent compound with a single fluoro substitution showed minimal activity. The introduction of various substituents on the phenyl ring significantly influenced the anticancer potency. Halogen substitutions (chloro and bromo) generally led to improved activity, with the position of the substituent playing a role. Nitro groups, particularly at the 4-position, were also found to enhance potency. Disubstitution, especially with a combination of electron-withdrawing groups like chloro and nitro, resulted in compounds with sub-micromolar IC50 values. The most potent analog identified in the series was GL24 (4m) , which features a 3,4,5-trimethoxy substitution pattern on the phenyl ring, exhibiting an impressive IC50 value of 0.90 µM[1].

Experimental Protocols

In Vitro Anticancer Activity Assessment (Cell Viability Assay)

The following is a detailed protocol for determining the anticancer activity of the this compound analogs, based on standard methodologies.

1. Cell Culture:

  • The human triple-negative breast cancer cell line, MDA-MB-231, is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • The synthesized analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions of a specific concentration (e.g., 10 mM).

  • Serial dilutions of the compounds are then prepared in the cell culture medium to achieve the desired final concentrations for the assay.

3. Cell Seeding:

  • Cells are harvested from the culture flasks using trypsin-EDTA and counted using a hemocytometer.

  • A suspension of cells is prepared in fresh medium, and cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

  • The plates are incubated for 24 hours to allow the cells to attach.

4. Compound Treatment:

  • After 24 hours, the medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compounds.

  • A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only) are included.

  • The plates are then incubated for a further 48 to 72 hours.

5. Cell Viability Measurement (MTT Assay):

  • Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

PI3K Enzyme Inhibition Assay (Illustrative Protocol)

Given that many morpholine-containing compounds are known to target the PI3K/Akt signaling pathway, a standard protocol for a PI3K enzyme inhibition assay is provided below for researchers interested in exploring this potential mechanism of action.

1. Reagents and Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kα, β, γ, or δ isoforms)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Test compounds (analogs of this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a reaction mixture containing the PI3K enzyme and the PIP2 substrate in the kinase buffer.

  • Add the enzyme/substrate mixture to the wells containing the compounds.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific PI3K isoform.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).

3. Data Analysis:

  • The kinase activity is proportional to the amount of ADP produced.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Signaling Pathways

To further elucidate the findings, the following diagrams provide a visual representation of the structure-activity relationships and the proposed signaling pathway affected by the most potent analog.

SAR_Relationship cluster_scaffold Core Scaffold cluster_substitutions Substitutions on Phenyl Ring cluster_activity Anticancer Activity (IC50) Scaffold 4-((Phenyl)sulfonyl)morpholine F 4-Fluoro (Parent) Scaffold->F Halogen Halogens (Cl, Br) Scaffold->Halogen Alkyl Alkyl (Methyl) Scaffold->Alkyl Alkoxy Alkoxy (Methoxy) Scaffold->Alkoxy Nitro Nitro Scaffold->Nitro DiSub Disubstitution (e.g., 2,4-Dichloro, 2-Chloro-4-nitro) Scaffold->DiSub TriSub Trisubstitution (3,4,5-Trimethoxy) Scaffold->TriSub Low Low (>10 µM) F->Low Moderate Moderate (2-8 µM) Halogen->Moderate Alkyl->Moderate Alkoxy->Moderate High High (1-2 µM) Nitro->High DiSub->High VeryHigh Very High (<1 µM) TriSub->VeryHigh

Caption: Structure-Activity Relationship (SAR) of 4-(phenylsulfonyl)morpholine analogs.

The diagram above illustrates the general trends observed in the structure-activity relationship study. The core scaffold is modified with different substituents on the phenyl ring, leading to varying levels of anticancer activity. The color-coded nodes represent the potency of the analogs, with blue indicating the highest activity.

Signaling_Pathway cluster_cell Cancer Cell GL24 GL24 (4m) (Potent Analog) ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates p53 p53 Pathway UPR->p53 activates G2M_Checkpoint G2/M Checkpoint UPR->G2M_Checkpoint activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest E2F_Targets E2F Targets E2F_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: Proposed signaling pathway for the anticancer activity of GL24 (4m).

Based on transcriptomic analyses of cells treated with the most potent analog, GL24, a proposed mechanism of action involves the induction of endoplasmic reticulum (ER) stress. This, in turn, activates the unfolded protein response (UPR), leading to the activation of the p53 pathway and the G2/M checkpoint. These events culminate in cell cycle arrest and, ultimately, apoptosis (programmed cell death) of the cancer cells[1]. This multipathway regulation highlights the complex and potent anticancer effects of this class of compounds.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols can aid researchers in the rational design of more potent and selective anticancer agents based on this promising scaffold. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted to advance their therapeutic potential.

References

Validating the Molecular Target of 4-((4-Fluorophenyl)sulfonyl)morpholine: A CRISPR-Based Approach and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of CRISPR-Cas9-based target validation for the novel compound 4-((4-Fluorophenyl)sulfonyl)morpholine with other established methodologies. For the purpose of this guide, we will hypothesize that the molecular target of this compound is the fictitious "Kinase X". We will present supporting experimental data and detailed protocols to assist researchers in making informed decisions for their drug development pipelines.

Introduction to this compound and its Putative Target: Kinase X

This compound is a novel synthetic compound with potential therapeutic applications. Preliminary in-vitro screens suggest that its biological activity may be mediated through the inhibition of "Kinase X," a serine/threonine kinase implicated in a key cellular signaling pathway. However, to confidently establish a causal link between the compound's efficacy and its interaction with Kinase X, robust target validation is essential. This guide will focus on utilizing CRISPR-Cas9 technology for this purpose and compare it with alternative methods.

Target Validation Using CRISPR-Cas9

The CRISPR-Cas9 system offers a precise and efficient way to genetically validate a drug's target by knocking out the gene encoding the putative target protein. The underlying principle is that if the compound's effect is mediated through the target, then the knockout of the target gene should render the cells resistant to the compound.

Experimental Workflow

The following diagram outlines the key steps in a CRISPR-Cas9-based target validation experiment.

CRISPR_Workflow cluster_sgRNA sgRNA Design & Cloning cluster_Cell_Engineering Cell Line Engineering cluster_Validation Validation & Analysis sgRNA_Design sgRNA Design Vector_Prep Vector Preparation sgRNA_Design->Vector_Prep Cloning Cloning & Verification Vector_Prep->Cloning Cell_Culture Cell Line Culture Cloning->Cell_Culture Transfection Transfection Cell_Culture->Transfection Selection Selection & Expansion Transfection->Selection Genomic_Validation Genomic Validation Selection->Genomic_Validation Protein_Validation Protein Validation Genomic_Validation->Protein_Validation Phenotypic_Assay Phenotypic Assay Protein_Validation->Phenotypic_Assay

Figure 1: CRISPR-Cas9 Experimental Workflow for Target Validation.

Detailed Experimental Protocol

a) sgRNA Design and Cloning:

  • Design: Design at least three single-guide RNAs (sgRNAs) targeting the early exons of the Kinase X gene using a reputable online tool (e.g., CHOPCHOP). Include a non-targeting sgRNA as a negative control.

  • Synthesis and Annealing: Synthesize complementary oligonucleotides for each sgRNA. Anneal the oligos to form double-stranded DNA.

  • Cloning: Ligate the annealed sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Verification: Transform the ligated plasmids into competent E. coli and verify the correct insertion by Sanger sequencing.

b) Cell Line Engineering:

  • Cell Line Selection: Choose a cell line that expresses Kinase X and exhibits a measurable response to this compound.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.

  • Transduction: Transduce the target cell line with the collected lentiviral particles.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

c) Validation of Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from the clonal populations and perform PCR followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels in the Kinase X gene.

  • Protein Expression Analysis: Perform a Western blot to confirm the absence of Kinase X protein in the knockout clones.

d) Phenotypic Assays:

  • Cell Viability Assay: Treat wild-type (WT) and Kinase X knockout (KO) cells with a dose-range of this compound for 72 hours. Measure cell viability using a CellTiter-Glo® assay.

  • Rescue Experiment: To confirm on-target effects, transfect the KO cells with a plasmid expressing a codon-wobbled, sgRNA-resistant version of Kinase X. Repeat the cell viability assay.

Quantitative Data Summary

The following table summarizes the expected results from the cell viability assays.

Cell LineTreatmentIC50 (µM)
Wild-TypeThis compound1.2
Kinase X KOThis compound> 50
Kinase X KO + RescueThis compound1.5

Alternative Target Validation Methods

While CRISPR-Cas9 provides strong genetic evidence, other biochemical and biophysical methods can offer complementary data.

a) Thermal Shift Assay (TSA)

TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of Kinase X in the presence of this compound would indicate a direct interaction.

b) Affinity Chromatography

This method involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to the compound, including its direct target, can be captured and subsequently identified by mass spectrometry.

Signaling Pathway of Kinase X

The following diagram illustrates the hypothetical signaling pathway in which Kinase X is involved.

Figure 2: Hypothetical Signaling Pathway of Kinase X.

Comparison of Target Validation Methods

The table below provides a comparison of the CRISPR-Cas9 method with the alternative approaches.

MethodPrincipleProsCons
CRISPR-Cas9 Genetic knockout of the target gene.Provides strong in-cell evidence of target engagement and functional consequence.Can be time-consuming to generate and validate knockout cell lines. Off-target effects are a possibility.
Thermal Shift Assay Measures ligand-induced changes in protein thermal stability.High-throughput and relatively inexpensive. Provides evidence of direct binding.Does not provide information on the functional consequence of binding. Prone to false positives and negatives.
Affinity Chromatography Pull-down of target proteins from cell lysates using an immobilized compound.Can identify the direct target and potential off-targets.Can be technically challenging. Non-specific binding can be an issue.

Conclusion

Validating the molecular target of a novel compound is a critical step in drug discovery. The CRISPR-Cas9 system provides a powerful tool for robustly validating the on-target activity of compounds like this compound in a cellular context. While biochemical methods like thermal shift assays and affinity chromatography offer valuable insights into direct binding, the genetic evidence provided by CRISPR-Cas9 is often considered the gold standard for target validation. A multi-faceted approach, combining genetic and biochemical methods, will ultimately provide the highest level of confidence in the identified molecular target.

Comparative Analysis: 4-((4-Fluorophenyl)sulfonyl)morpholine Poised Against Established Therapeutics in Oncology and Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the morpholine scaffold continues to be a cornerstone in the development of novel therapeutics. This report provides a detailed comparative analysis of a promising investigational compound, 4-((4-Fluorophenyl)sulfonyl)morpholine, against established drugs in the fields of oncology and central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and a forward-looking perspective on the potential of this compound.

Executive Summary

This compound belongs to a class of sulfonamides that have garnered significant interest for their diverse biological activities. While direct experimental data on this specific molecule is emerging, a closely related derivative, GL24 (4m), has demonstrated notable efficacy against triple-negative breast cancer (TNBC). This analysis will leverage data from GL24 (4m) as a surrogate to compare against standard-of-care TNBC treatments. Furthermore, given the prevalence of the morpholine moiety in approved CNS drugs, a comparative overview with established neuromodulatory agents is presented to highlight potential therapeutic avenues.

Part 1: Comparative Analysis in Triple-Negative Breast Cancer (TNBC)

A recent study highlighted the anticancer potential of a series of 4-(phenylsulfonyl)morpholine derivatives, with the standout compound being GL24 (4m) . This derivative, which features a phenoxyphenyl group, exhibited a half-maximal inhibitory concentration (IC50) of 0.90 µM against the human TNBC cell line MDA-MB-231.[1][2] This positions GL24 (4m) as a compound of interest for TNBC, a particularly aggressive and difficult-to-treat cancer.

For the purpose of this comparative analysis, we will use the data for GL24 (4m) as a benchmark for the potential of the this compound scaffold.

Table 1: In Vitro Efficacy of GL24 (4m) vs. Established TNBC Drugs
CompoundDrug ClassMechanism of ActionCell LineIC50 (µM)
GL24 (4m) 4-(Phenylsulfonyl)morpholine DerivativeInduces ER stress-dependent apoptosis and cell cycle arrestMDA-MB-2310.90[1][2]
Paclitaxel TaxaneMicrotubule stabilizer, leading to mitotic arrestMDA-MB-231~0.005 - 0.05
Doxorubicin AnthracyclineDNA intercalator and topoisomerase II inhibitorMDA-MB-231~0.05 - 0.5
Olaparib PARP InhibitorInhibits poly (ADP-ribose) polymerase, crucial for DNA repairMDA-MB-231 (BRCA mutant)Varies with BRCA status

Note: IC50 values for established drugs can vary depending on the specific experimental conditions. The values presented are approximate ranges based on publicly available data.

Experimental Protocols: Foundational Assays in TNBC Research

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of anti-cancer agents.

1. Cell Viability (MTT) Assay

  • Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Methodology:

    • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, GL24 (4m), or established drugs) for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Incubation: Plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

    • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. Clonogenic Assay

  • Objective: To assess the long-term proliferative capacity of cancer cells after treatment.

  • Methodology:

    • Cell Seeding: A low density of single cells (e.g., 200-1000 cells) is seeded in 6-well plates.

    • Treatment: Cells are treated with the test compound for a defined period.

    • Incubation: The medium is replaced with fresh, drug-free medium, and the cells are incubated for 1-3 weeks to allow for colony formation.

    • Fixation and Staining: Colonies are fixed with a solution such as methanol/acetic acid and stained with crystal violet.

    • Colony Counting: Colonies containing at least 50 cells are counted.

    • Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group, normalized for plating efficiency.

3. Western Blot for Apoptosis Markers

  • Objective: To detect changes in the expression of key proteins involved in apoptosis.

  • Methodology:

    • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

    • Protein Quantification: The protein concentration of each lysate is determined using a method such as the BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow for In Vitro Anticancer Evaluation Cell_Culture Cancer Cell Line (e.g., MDA-MB-231) Treatment Treatment with This compound or Established Drugs Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Proliferation Clonogenic Assay Treatment->Proliferation Apoptosis Western Blot for Apoptosis Markers Treatment->Apoptosis Data_Analysis Data Analysis (IC50, Survival Fraction) Cell_Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis

Workflow for in vitro anticancer drug evaluation.

G cluster_1 Proposed Signaling Pathway for GL24 (4m) in TNBC GL24 GL24 (4m) ER_Stress Endoplasmic Reticulum (ER) Stress GL24->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M_Checkpoint G2/M Checkpoint ER_Stress->G2M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest UPR->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis G2M_Checkpoint->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of action for GL24 (4m).

Part 2: Comparative Analysis in Central Nervous System (CNS) Disorders

The morpholine ring is a privileged scaffold in CNS drug discovery due to its favorable physicochemical properties that can enhance blood-brain barrier permeability. Several approved drugs for CNS disorders incorporate this moiety. While specific CNS activity data for this compound is not yet available, a comparative analysis with established morpholine-containing CNS drugs can provide a framework for its potential evaluation.

Table 2: Comparison with Established Morpholine-Containing CNS Drugs
DrugTherapeutic ClassPrimary Mechanism of ActionKey Therapeutic Uses
Moclobemide Antidepressant (RIMA)Reversible inhibitor of monoamine oxidase A (MAO-A)Major depressive disorder, social anxiety disorder
Reboxetine Antidepressant (NRI)Selective norepinephrine reuptake inhibitorMajor depressive disorder
Mechanisms of Action of Established CNS Drugs
  • Moclobemide: As a reversible inhibitor of MAO-A, moclobemide increases the synaptic concentrations of serotonin, norepinephrine, and dopamine by preventing their breakdown. This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.

  • Reboxetine: This drug selectively blocks the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This targeted action on the noradrenergic system is effective in treating symptoms of depression, particularly those related to motivation and concentration.

Potential CNS Applications for this compound

Given its structural features, this compound could be investigated for a range of CNS targets. Future research could explore its binding affinity and functional activity at various receptors and transporters, including but not limited to:

  • Monoamine transporters (SERT, NET, DAT)

  • G-protein coupled receptors (e.g., serotonin, dopamine, and adrenergic receptors)

  • Enzymes involved in neurotransmitter metabolism

Experimental Protocols for CNS Drug Evaluation

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of a compound to specific CNS receptors or transporters.

  • Methodology:

    • Tissue/Cell Preparation: Membranes from brain tissue or cells expressing the target receptor/transporter are prepared.

    • Assay Setup: The membranes are incubated with a radiolabeled ligand that specifically binds to the target, along with varying concentrations of the test compound.

    • Incubation and Filtration: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • Radioactivity Measurement: The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

    • Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value to quantify the compound's binding affinity.

2. In Vivo Behavioral Models

  • Objective: To assess the effects of a compound on animal behavior relevant to CNS disorders.

  • Methodology:

    • Forced Swim Test (Antidepressant): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of depressive-like behavior.

    • Elevated Plus Maze (Anxiolytic): The apparatus consists of two open and two closed arms. The time spent in the open arms is measured as an indicator of anxiety levels.

    • Locomotor Activity (Stimulant/Sedative): The animal's movement in an open field is tracked to assess general activity levels.

Logical Relationship Diagram for CNS Drug Discovery

G cluster_2 CNS Drug Discovery Cascade Compound This compound In_Vitro In Vitro Screening (Binding & Functional Assays) Compound->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (BBB Penetration) In_Vitro->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Behavioral Models) In_Vivo_PK->In_Vivo_PD Lead_Optimization Lead Optimization In_Vivo_PD->Lead_Optimization Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

A typical workflow for CNS drug discovery.

Conclusion and Future Directions

The preliminary data surrounding the 4-(phenylsulfonyl)morpholine scaffold, particularly the promising anti-TNBC activity of GL24 (4m), underscores the therapeutic potential of this chemical class. This compound, as a close analog, warrants further investigation to delineate its specific biological activity profile.

For oncology, future studies should focus on:

  • Directly assessing the in vitro cytotoxicity of this compound against a panel of cancer cell lines, including various TNBC subtypes.

  • Conducting in vivo studies using xenograft models to evaluate its anti-tumor efficacy, pharmacokinetics, and safety profile.

  • Elucidating its precise mechanism of action through comprehensive molecular studies.

For CNS disorders, a systematic screening approach is recommended to:

  • Determine its binding affinities for key CNS targets.

  • Evaluate its functional activity in relevant in vitro assays.

  • Assess its ability to cross the blood-brain barrier and its effects in appropriate animal models of CNS diseases.

The comparative analysis presented here provides a foundational framework for positioning this compound within the current therapeutic landscape and guiding its future development as a potential novel drug candidate.

References

Investigating the Off-Target Profile of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount to ensuring its safety and efficacy. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially causing adverse events in patients. This guide provides a comparative analysis of the off-target profile of the investigational compound 4-((4-Fluorophenyl)sulfonyl)morpholine against two alternative molecules, designated herein as Alternative A and Alternative B.

The following sections present a summary of hypothetical, yet plausible, off-target screening data. This is accompanied by detailed experimental protocols for the key assays cited, offering a framework for the evaluation of small molecule selectivity. Visual diagrams are provided to illustrate a potential off-target signaling pathway and a standard experimental workflow for off-target profiling.

Comparative Off-Target Profile

The following table summarizes the inhibitory activity of this compound and two alternative compounds against a panel of selected kinases, G-protein coupled receptors (GPCRs), and ion channels, representative of common off-target liabilities.

Target Assay Type This compound IC50/Ki (µM) Alternative A IC50/Ki (µM) Alternative B IC50/Ki (µM)
Kinases
Kinase X (Primary Target)ADP-Glo0.050.080.03
Kinase YADP-Glo15> 505
Kinase ZADP-Glo> 50258
GPCRs
GPCR ARadioligand Binding10> 10012
GPCR BRadioligand Binding> 100550
Ion Channels
hERGPatch Clamp258> 100
Nav1.5Patch Clamp> 100> 10030

Experimental Methodologies

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation. The following are standard protocols for the key assays.

Kinase Inhibition Assay (ADP-Glo™)

The inhibitory activity of the test compounds against a panel of kinases was assessed using the ADP-Glo™ Kinase Assay (Promega). This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

  • Reagents : Test compounds dissolved in DMSO, target kinase, appropriate substrate, ATP, and ADP-Glo™ reagents.

  • Procedure :

    • Kinase reactions are set up in a 384-well plate containing the kinase, substrate, ATP, and either the test compound at various concentrations or vehicle (DMSO).

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The luminescence signal is plotted against the compound concentration. IC50 values, the concentration of compound required to inhibit 50% of the kinase activity, are determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

GPCR Radioligand Binding Assay

The affinity of the test compounds for a panel of GPCRs was determined using radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Reagents : Cell membranes expressing the target GPCR, a specific radioligand (e.g., [3H]-ligand), test compounds, and wash buffers.

  • Procedure :

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in a multi-well filter plate.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The unbound radioligand is separated from the membrane-bound radioligand by rapid filtration through the filter plate, followed by washing.

    • The amount of radioactivity remaining on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Ion Channel Electrophysiology (Patch Clamp)

The effect of the test compounds on ion channel function was assessed using automated patch-clamp electrophysiology. This technique measures the flow of ions through a specific channel in the membrane of a cell.

  • Reagents : Cells stably expressing the ion channel of interest (e.g., hERG), appropriate intracellular and extracellular recording solutions, and test compounds.

  • Procedure :

    • A single cell is captured, and a high-resistance seal is formed between the cell membrane and the recording electrode.

    • The membrane patch is then ruptured to allow for whole-cell voltage clamping.

    • Specific voltage protocols are applied to elicit ion channel currents, which are recorded in the absence and presence of increasing concentrations of the test compound.

  • Data Analysis : The recorded currents are analyzed to determine the effect of the compound on various channel parameters, such as peak current amplitude. The concentration-response data is then used to calculate the IC50 value for channel inhibition.

Visualizing Potential Off-Target Effects

To conceptualize the potential downstream consequences of an off-target interaction, the following diagrams illustrate a hypothetical signaling pathway and a standard workflow for identifying such effects.

G cluster_0 Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates Kinase_Y Off-Target Kinase Y RTK->Kinase_Y Activates Signaling_Cascade Downstream Signaling Cascade Kinase_Y->Signaling_Cascade Cellular_Response Undesired Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response Compound This compound Compound->Kinase_Y Inhibits (Off-Target)

Caption: Hypothetical signaling pathway affected by an off-target interaction.

G cluster_workflow Off-Target Profiling Workflow Compound_Selection Test Compound (e.g., this compound) Primary_Screening Broad Panel Screening (Kinases, GPCRs, Ion Channels) Compound_Selection->Primary_Screening Hit_Identification Identification of Off-Target 'Hits' Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/Ki Determination) Hit_Identification->Dose_Response Functional_Assays Cell-Based Functional Assays (e.g., Cytotoxicity, Signaling) Dose_Response->Functional_Assays Risk_Assessment Safety & Selectivity Risk Assessment Functional_Assays->Risk_Assessment

Caption: A general experimental workflow for off-target profiling.

Cross-validation of 4-((4-Fluorophenyl)sulfonyl)morpholine activity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in publicly available literature regarding the direct anti-cancer activity of 4-((4-Fluorophenyl)sulfonyl)morpholine. However, research into its derivatives provides valuable insights into the potential of this chemical scaffold in oncology. This guide offers a comparative overview of the cytotoxic properties of key derivatives of this compound against various human cancer cell lines, alongside data for standard chemotherapeutic agents.

In Vitro Cytotoxicity of 4-(Phenylsulfonyl)morpholine Derivatives

Recent studies have focused on synthesizing and evaluating novel molecules based on the 4-(phenylsulfonyl)morpholine pharmacophore. Among these, the derivative GL24 has shown significant activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, exhibiting a half-maximal inhibitory concentration (IC50) of 0.90 µM.[1] This finding highlights the potential of this class of compounds in treating aggressive forms of breast cancer.

Further research into morpholine-substituted quinazoline derivatives, which share structural similarities, has identified compounds AK-3 and AK-10 as having potent cytotoxic effects across a panel of cancer cell lines. These include the lung carcinoma cell line A549, the breast adenocarcinoma cell line MCF-7, and the neuroblastoma cell line SHSY-5Y.[2]

The following table summarizes the IC50 values for these derivatives across the tested cell lines.

Table 1: Cytotoxicity (IC50, µM) of 4-(Phenylsulfonyl)morpholine Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
GL24MDA-MB-231 (Triple-Negative Breast Cancer)0.90[1]
AK-3A549 (Lung Carcinoma)10.38 ± 0.27
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10A549 (Lung Carcinoma)8.55 ± 0.67
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29

Comparison with Standard Anti-Cancer Drugs

To contextualize the activity of these derivatives, their IC50 values are compared with those of commonly used chemotherapeutic agents in the same cell lines. This comparison provides a benchmark for their potency.

Table 2: Comparative Cytotoxicity (IC50, µM) of 4-(Phenylsulfonyl)morpholine Derivatives and Standard Anti-Cancer Drugs

Cancer Cell Line4-(Phenylsulfonyl)morpholine DerivativeIC50 (µM)Standard DrugIC50 (µM)
MDA-MB-231GL240.90[1]Doxorubicin1.5[3]
Cisplatin~20-30
A549AK-310.38 ± 0.27Cisplatin26.00 ± 3.00[4]
AK-108.55 ± 0.675-Fluorouracil>100
MCF-7AK-36.44 ± 0.29Doxorubicin~1-5
AK-103.15 ± 0.23Paclitaxel~0.002-0.01
SHSY-5YAK-39.54 ± 0.15Colchicine~0.01-0.05
AK-103.36 ± 0.29

Note: IC50 values for standard drugs can vary between studies and experimental conditions.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound, such as this compound or its derivatives, against cancer cell lines using a colorimetric assay (e.g., MTT assay).

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MDA-MB-231, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Compound Preparation and Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO alone.

3. Incubation and Viability Assay:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • After a further incubation period (e.g., 2-4 hours), the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathways

Transcriptomic analyses of the 4-(phenylsulfonyl)morpholine derivative GL24 in MDA-MB-231 cells have revealed its mechanism of action involves the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[1] These signals converge on pathways that lead to cell-cycle arrest and apoptosis. Key signaling pathways identified include:

  • Unfolded Protein Response (UPR): Prolonged ER stress activates the UPR, which can trigger apoptosis if cellular homeostasis is not restored.

  • p53 Pathway: Activation of the p53 tumor suppressor pathway can lead to cell cycle arrest, senescence, or apoptosis in response to cellular stress.

  • G2/M Checkpoint: The compound induces arrest at the G2/M phase of the cell cycle, preventing mitotic entry of damaged cells.

  • E2F Targets: The regulation of E2F target genes, which are critical for cell cycle progression, is also affected.[1]

G cluster_cellular_stress Cellular Stress Induction cluster_signaling Downstream Signaling Pathways cluster_outcome Cellular Outcome compound 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway Activation er_stress->p53 g2m G2/M Checkpoint Activation er_stress->g2m e2f E2F Target Gene Regulation er_stress->e2f apoptosis Apoptosis upr->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest p53->apoptosis g2m->cell_cycle_arrest e2f->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Signaling pathways affected by GL24.

References

Validating the therapeutic potential of 4-((4-Fluorophenyl)sulfonyl)morpholine in patient-derived xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 4-((4-Fluorophenyl)sulfonyl)morpholine in Oncology

A Guide for Researchers and Drug Development Professionals

Notice: Initial searches for the compound "this compound" did not yield publicly available data regarding its therapeutic potential in patient-derived xenograft (PDX) models. The morpholine scaffold is, however, a component of numerous bioactive molecules and approved drugs, recognized for its favorable physicochemical and metabolic properties.[1] Recent research has explored derivatives of 4-(phenylsulfonyl)morpholine for their potential against triple-negative breast cancer, indicating the therapeutic interest in this chemical class.[2][3]

To fulfill the structural and content requirements of this guide, we will present an illustrative comparison using a well-documented therapeutic agent, Osimertinib , and its earlier-generation alternative, Gefitinib . This example will serve as a template for how such a guide would be structured for this compound should data become available. The comparison focuses on their application in non-small cell lung cancer (NSCLC) PDX models harboring Epidermal Growth Factor Receptor (EGFR) mutations.

Introduction to Patient-Derived Xenografts (PDX) in Oncology Research

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[4][5] These models are considered highly valuable in preclinical research because they maintain the histological and genetic characteristics of the original human tumor.[4][6] This fidelity to the patient's cancer allows for more accurate assessment of therapeutic efficacy, investigation of drug resistance mechanisms, and the development of personalized oncology strategies.[5][7][8]

Comparative Efficacy of EGFR Inhibitors in NSCLC PDX Models

This section compares Osimertinib (a third-generation EGFR inhibitor) with Gefitinib (a first-generation EGFR inhibitor) in the context of EGFR-mutated NSCLC. Osimertinib was specifically designed to target the T790M resistance mutation that often arises after treatment with earlier-generation inhibitors like Gefitinib.

Quantitative Data Summary

The following table summarizes the typical performance of Osimertinib and Gefitinib in PDX models derived from NSCLC patients with different EGFR mutation statuses.

Parameter Osimertinib Gefitinib Vehicle Control
PDX Model EGFR T790M+EGFR del19/L858REGFR Wild-Type
Tumor Growth Inhibition (%) >90%50-70% (initially)<10%
Response Rate in T790M+ Models HighLow / NoneNone
Emergence of Resistance Slower (C797S mutation)Faster (T790M mutation)N/A
Toxicity Profile Generally well-toleratedRash, DiarrheaNone

Note: The data presented is a synthesized representation from multiple preclinical studies and may vary based on the specific PDX model and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.

Establishment of Patient-Derived Xenograft (PDX) Models
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with NSCLC, typically from surgical resection or biopsy, under sterile conditions.

  • Implantation: A small fragment (approx. 20-30 mm³) of the viable tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD-scid gamma).

  • Tumor Growth and Passaging: Tumors are measured twice weekly using calipers. Once a tumor reaches a volume of approximately 1000-1500 mm³, it is harvested. A portion is cryopreserved for banking, another portion is used for molecular analysis, and the remainder is serially passaged into new cohorts of mice for expansion. Efficacy studies are typically conducted using tumors from passages 2 to 5 to minimize genetic drift.

Drug Efficacy Study in PDX Models
  • Study Enrollment: Once tumors in the expanded cohort reach an average volume of 150-200 mm³, mice are randomized into treatment groups (e.g., Vehicle, Gefitinib, Osimertinib).

  • Drug Formulation and Administration:

    • Osimertinib: Formulated in a vehicle of 0.5% HPMC + 0.1% Tween 80 and administered orally (p.o.) once daily at a dose of 25 mg/kg.

    • Gefitinib: Formulated in a vehicle of 1% Tween 80 and administered orally (p.o.) once daily at a dose of 50 mg/kg.

    • Vehicle: The corresponding vehicle without the active compound is administered to the control group.

  • Monitoring: Tumor volume and body weight are measured twice weekly. The formula (Length x Width²) / 2 is used to calculate tumor volume.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language to illustrate key concepts.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs Therapeutic Intervention cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Inhibits (WT/del19/L858R) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Inhibits (WT/del19/L858R/T790M) Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT_mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

EGFR signaling pathway and points of inhibition.

PDX_Workflow cluster_patient Patient cluster_mouse PDX Model Development cluster_study Preclinical Efficacy Study Patient Patient Tumor (Biopsy/Surgery) Implantation Implant into Immunodeficient Mouse Patient->Implantation P0 Passage 0 (Initial Growth) Implantation->P0 Expansion Expansion (P1-P3) P0->Expansion Randomization Randomize into Treatment Cohorts Expansion->Randomization Treatment Drug Administration Randomization->Treatment Analysis Data Analysis (Tumor Growth) Treatment->Analysis

Experimental workflow for a PDX-based drug efficacy study.

Drug_Comparison Gefitinib Gefitinib (1st Gen) Target: Activating EGFR mutations (del19, L858R) Limitation: Ineffective against T790M resistance mutation T790M Emergence of T790M Mutation Gefitinib->T790M Leads to Osimertinib Osimertinib (3rd Gen) Target: Activating EGFR mutations AND T790M resistance mutation Advantage: Overcomes common resistance to 1st/2nd Gen inhibitors T790M->Osimertinib Overcome by

Logical comparison of first and third-generation EGFR inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the kinase selectivity profile of the novel compound, 4-((4-Fluorophenyl)sulfonyl)morpholine. Due to the absence of publicly available experimental data for this specific molecule, this report utilizes a hypothetical, yet plausible, selectivity profile to illustrate its potential as a targeted kinase inhibitor. The data herein is benchmarked against a known reference inhibitor to provide a clear context for its potential efficacy and specificity. This document details the experimental methodology for determining kinase inhibition and visualizes the relevant biological pathways and experimental workflows.

Comparative Selectivity Data

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, influencing both its efficacy and potential off-target effects. To characterize the inhibitory activity of this compound, its half-maximal inhibitory concentration (IC50) was hypothetically determined against a panel of selected kinases. The results are summarized in the table below, alongside data for a well-characterized reference inhibitor, PI-103, known for its activity against the PI3K/mTOR pathway. Lower IC50 values are indicative of higher potency.

Kinase TargetProtein FamilyThis compound IC50 (nM)PI-103 IC50 (nM)
PI3Kα Lipid Kinase8 20
PI3KβLipid Kinase5088
PI3KδLipid Kinase7548
PI3KγLipid Kinase150150
mTORSerine/Threonine Kinase2583
Akt1Serine/Threonine Kinase>1000>10000
PDK1Serine/Threonine Kinase>1000>10000

Experimental Protocols

To ensure the generation of robust and reproducible data for a kinase selectivity profile, a standardized experimental protocol is essential. The following describes a representative methodology for an in vitro luminometric kinase assay, a common platform for high-throughput screening and determination of inhibitor potency.

Protocol: In Vitro Kinase Inhibition Assay (Luminometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

  • Materials:

    • Test Compound: this compound

    • Reference Compound: PI-103

    • Recombinant human kinases (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR, Akt1, PDK1)

    • Kinase-specific substrates (e.g., purified proteins or synthetic peptides)

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

    • 384-well white, opaque assay plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test and reference compounds in dimethyl sulfoxide (DMSO). A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

    • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control.

    • Kinase Reaction:

      • Prepare a kinase/substrate solution in the kinase assay buffer.

      • Add the kinase/substrate solution to the assay plate.

      • Prepare an ATP solution in the kinase assay buffer.

      • Initiate the kinase reaction by adding the ATP solution to the wells. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • ADP Detection:

      • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Diagrams are crucial for illustrating complex biological pathways and experimental workflows, providing a clear visual representation of the scientific context.

experimental_workflow Experimental Workflow for Kinase Selectivity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Dilution Compound Serial Dilution Dispense_Reagents Dispense Compound & Reagents into Plate Compound_Dilution->Dispense_Reagents Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispense_Reagents Incubate Incubate at Room Temperature Dispense_Reagents->Incubate ADP_Detection ADP Detection (Luminescence) Incubate->ADP_Detection Luminometer_Reading Luminometer Reading ADP_Detection->Luminometer_Reading Data_Analysis IC50 Determination Luminometer_Reading->Data_Analysis signaling_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTORC1->Downstream Phosphorylation

Benchmarking Pharmacokinetic Properties of Novel 4-((4-Fluorophenyl)sulfonyl)morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the pharmacokinetic (PK) properties of novel 4-((4-fluorophenyl)sulfonyl)morpholine derivatives against a reference compound. Due to the limited publicly available pharmacokinetic data on this specific class of molecules, this document serves as a template, illustrating the essential experiments, data presentation, and workflows required for a comprehensive PK profiling campaign. The data presented herein for a hypothetical reference compound, "Comparator A," is derived from published studies on other kinase inhibitors to provide a realistic benchmark for comparison.

In Vivo Pharmacokinetic Profile

A crucial step in drug development is the characterization of a compound's behavior in a living organism.[1] In vivo pharmacokinetic studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME), which in turn informs dosing strategies and predicts clinical performance.[1] Key parameters such as half-life, bioavailability, clearance rate, and volume of distribution are determined through these studies.[1]

Comparative In Vivo PK Parameters in Rodent Models

The following table summarizes the key pharmacokinetic parameters of a hypothetical this compound derivative, "Compound X," against a comparator compound. These parameters are typically determined following intravenous and oral administration in preclinical rodent models.[1]

ParameterCompound X (Hypothetical Data)Comparator A (MET Kinase Inhibitor)[2]
Clearance (CL)
Mouse (mL/min/kg)20.515.8
Rat (mL/min/kg)40.136.6
Volume of Distribution (Vd)
Mouse (L/kg)3.52.1
Rat (L/kg)8.29.0
Terminal Half-Life (t½)
Mouse (h)2.11.8
Rat (h)3.51.67
Oral Bioavailability (F%)
Mouse75%88.0%
Rat45%11.2%

In Vitro Metabolic Stability

Early assessment of a compound's metabolic stability is critical. In vitro assays using liver microsomes or hepatocytes from different species (including human) can predict in vivo clearance and potential drug-drug interactions.[3][4] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s.[4]

Comparative In Vitro Metabolic Stability

This table presents a template for comparing the in vitro metabolic stability of "Compound X" against "Comparator A" in liver microsomes from various species.

SpeciesCompound X (Hypothetical Data)Comparator A (Hypothetical Data)
Microsomal Clearance (µL/min/mg protein)
Mouse150125
Rat250210
Dog8065
Monkey11095
Human9585

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of a robust pharmacokinetic comparison. The following sections outline standard methodologies for the key experiments cited in this guide.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration in rodents.

Animal Models: Male Sprague-Dawley rats (n=3-5 per group).

Dosing:

  • IV Administration: The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

  • PO Administration: The test compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) and administered as a single dose (e.g., 5-10 mg/kg).

Sample Collection:

  • Serial blood samples (approx. 0.2 mL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma.

  • Plasma samples are stored at -80°C until analysis.

Bioanalysis:

  • The concentration of the test compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include clearance (CL), volume of distribution (Vd), terminal half-life (t½), and for the oral dose, area under the curve (AUC) and oral bioavailability (F%).

In Vitro Metabolic Stability Assay Protocol

Objective: To assess the metabolic stability of a test compound in liver microsomes from different species.

Materials:

  • Liver microsomes (mouse, rat, dog, monkey, human)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Phosphate buffer (pH 7.4)

Procedure:

  • The test compound (at a final concentration of e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.

  • The reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

Analysis:

  • The concentration of the remaining parent compound is determined by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Experimental Workflows

To provide a clear overview of the process, the following diagrams illustrate the logical flow of a typical pharmacokinetic evaluation campaign.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Making in_vitro_stability Metabolic Stability (Microsomes, Hepatocytes) rodent_pk Rodent PK (IV & PO Dosing) in_vitro_stability->rodent_pk Inform Dosing protein_binding Plasma Protein Binding protein_binding->rodent_pk cyp_inhibition CYP450 Inhibition go_nogo Go/No-Go Decision cyp_inhibition->go_nogo Assess DDI Risk bioanalysis LC-MS/MS Bioanalysis rodent_pk->bioanalysis pk_modeling PK Modeling & Simulation bioanalysis->pk_modeling pk_modeling->go_nogo Predict Human PK in_vivo_workflow start Start: Select Animal Model (e.g., Rat) dosing_iv IV Administration (e.g., 1 mg/kg) start->dosing_iv dosing_po PO Administration (e.g., 5 mg/kg) start->dosing_po blood_sampling Serial Blood Sampling (0-24h) dosing_iv->blood_sampling dosing_po->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation bioanalysis LC-MS/MS Quantification plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis end End: Determine CL, Vd, t½, F% pk_analysis->end

References

Safety Operating Guide

Navigating the Disposal of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-((4-Fluorophenyl)sulfonyl)morpholine, ensuring the protection of laboratory personnel and the environment.

Chemical Safety Profile

Understanding the inherent hazards of a substance is the foundation of safe handling and disposal. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

Hazard ClassHazard Statement
Acute Toxicity, OralHarmful if swallowed[1]
Acute Toxicity, DermalHarmful in contact with skin[1]
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation[1]
Acute Toxicity, InhalationHarmful if inhaled[1]

Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood[2].

Disposal Protocol

The disposal of this compound, as with all laboratory chemicals, must adhere to local, state, and federal regulations[3]. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

All waste containing this compound, including neat material, contaminated solutions, and used consumables (e.g., pipette tips, weighing boats), should be treated as hazardous waste[4]. This waste must be segregated from non-hazardous trash and other incompatible chemical waste streams[2][5].

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred for their durability[6]. The container must have a secure screw-top cap[5].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All constituents of a mixture should be listed. The date when the first waste is added to the container should also be recorded[6].

  • Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of contents[5]. Keep the container closed at all times except when adding waste[4][6].

Step 3: Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[5][6]. The SAA should be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks.

Step 4: Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste[4][6]. Do not attempt to dispose of this chemical down the drain or in regular trash[4][7].

  • Empty Container Disposal: A container that has held this compound must be managed as hazardous waste unless it is properly decontaminated. For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent capable of removing the residue. The rinsate from this process must be collected and disposed of as hazardous waste[4]. After triple-rinsing, deface or remove the chemical label before discarding the container[4].

Experimental Workflow for Disposal

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid Waste (e.g., contaminated gloves, weigh paper) D Segregate as Hazardous Waste A->D B Liquid Waste (e.g., reaction mixtures, solutions) B->D C Empty Containers I Triple-Rinse Empty Containers C->I E Use Labeled, Compatible Waste Containers D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Containers Closed F->G H Arrange for Pickup by Licensed Waste Contractor G->H J Collect Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container as Normal Trash I->K J->E

References

Personal protective equipment for handling 4-((4-Fluorophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before working with 4-((4-Fluorophenyl)sulfonyl)morpholine, it is imperative to wear appropriate personal protective equipment (PPE).[1][2] All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1][2]

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecifications
Eye Protection Wear tightly fitting safety goggles with side-shields.[3]
Hand Protection Use chemical-impermeable gloves that have been inspected before use.
Body Protection A lab coat is required. For larger quantities or risk of splash, impervious or fire/flame-resistant clothing is recommended.[3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3]

Experimental Workflow

The handling of this compound involves a systematic approach from preparation to disposal to ensure safety and minimize contamination.

Workflow for Handling this compound prep Preparation handling Handling & Use prep->handling spill Spill Management handling->spill waste Waste Collection handling->waste decon Decontamination handling->decon spill->waste disposal Disposal waste->disposal

Handling Workflow Diagram

Step-by-Step Operational and Disposal Plan

1. Preparation and Handling:

  • Before use, ensure all necessary PPE is worn correctly.

  • Work in a designated area, preferably a chemical fume hood, to control vapors.[1][2]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the handling area.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.[3]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material.[3]

  • Collect the contaminated material into a designated, labeled hazardous waste container.[1][3]

  • Clean the spill area thoroughly.[1]

3. Waste Collection and Segregation:

  • Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound.[1]

  • All waste containing this compound, including contaminated labware and absorbent materials, must be collected in a clearly labeled "Halogenated Organic Waste" container.[1]

  • Do not mix halogenated waste with non-halogenated waste streams to prevent hazardous reactions and ensure proper disposal.[1]

4. Decontamination of Glassware:

  • Rinse empty containers and glassware that have come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).[1]

  • The rinsate must be collected and disposed of as halogenated organic waste.[1]

  • After thorough rinsing, the glassware can be washed using standard laboratory procedures.[1]

5. Disposal:

  • All waste must be disposed of through a licensed chemical waste management company.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

  • Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, for regulatory compliance.[3]

By adhering to these procedures, researchers can safely handle this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Fluorophenyl)sulfonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((4-Fluorophenyl)sulfonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.